Product packaging for 3,5-Dimethyl-4-propylheptane(Cat. No.:CAS No. 62185-36-8)

3,5-Dimethyl-4-propylheptane

Cat. No.: B14551284
CAS No.: 62185-36-8
M. Wt: 170.33 g/mol
InChI Key: GKVRDSIZILZQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethyl-4-propylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14551284 3,5-Dimethyl-4-propylheptane CAS No. 62185-36-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62185-36-8

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5-dimethyl-4-propylheptane

InChI

InChI=1S/C12H26/c1-6-9-12(10(4)7-2)11(5)8-3/h10-12H,6-9H2,1-5H3

InChI Key

GKVRDSIZILZQJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)CC)C(C)CC

Origin of Product

United States

Foundational & Exploratory

3,5-Dimethyl-4-propylheptane synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Proposed Synthesis of 3,5-Dimethyl-4-propylheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of this compound is not well-documented in publicly available scientific literature. The following pathways are proposed based on established organic chemistry principles and analogous reactions. The experimental protocols provided are hypothetical and would require optimization and validation in a laboratory setting.

Introduction

This compound is a highly branched aliphatic hydrocarbon. Its structure presents a unique synthetic challenge due to its steric hindrance and specific branching pattern. This guide outlines two plausible synthetic pathways for obtaining this target molecule: a Grignard-based approach and a reductive coupling strategy. These proposed routes are designed to be robust and utilize readily available starting materials.

Proposed Synthesis Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, focusing on the formation of the key carbon-carbon bonds at the central quaternary carbon.

Pathway 1: Grignard Reaction followed by Dehydration and Hydrogenation

This pathway involves the construction of the carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone, followed by removal of the resulting hydroxyl group and saturation of the alkene.

Logical Relationship Diagram:

Grignard Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 2-methyl-3-pentanone (B165389) 2-methyl-3-pentanone 3,5-dimethyl-4-propylheptan-4-ol 3,5-dimethyl-4-propylheptan-4-ol 2-methyl-3-pentanone->3,5-dimethyl-4-propylheptan-4-ol Et2O, 0 °C to rt propylmagnesium_bromide Propylmagnesium bromide propylmagnesium_bromide->3,5-dimethyl-4-propylheptan-4-ol 3,5-dimethyl-4-propylhept-3-ene 3,5-dimethyl-4-propylhept-3-ene 3,5-dimethyl-4-propylheptan-4-ol->3,5-dimethyl-4-propylhept-3-ene H2SO4, heat This compound This compound 3,5-dimethyl-4-propylhept-3-ene->this compound H2, Pd/C

Caption: Grignard-based synthesis of this compound.

Data Presentation: Reagents and Conditions for Pathway 1

StepReactionStarting MaterialsReagentsSolventTemperature (°C)
1Grignard Reaction2-Methyl-3-pentanone, Propyl bromide, Magnesium turningsIodine (catalyst)Diethyl ether0 to 35
2Dehydration3,5-Dimethyl-4-propylheptan-4-olConcentrated Sulfuric AcidNone150-180
3Hydrogenation3,5-Dimethyl-4-propylhept-3-eneHydrogen gas, 10% Palladium on CarbonEthanol (B145695)25

Experimental Protocols for Pathway 1

Step 1: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol via Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.

  • Add a solution of propyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of propylmagnesium bromide.

  • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

  • Add a solution of 2-methyl-3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3,5-Dimethyl-4-propylheptan-4-ol

  • Place the crude 3,5-dimethyl-4-propylheptan-4-ol in a round-bottom flask equipped for distillation.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 150-180 °C. The alkene product, 3,5-dimethyl-4-propylhept-3-ene, will distill as it is formed.

  • Collect the distillate and wash it with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Step 3: Hydrogenation of 3,5-Dimethyl-4-propylhept-3-ene

  • Dissolve the purified 3,5-dimethyl-4-propylhept-3-ene in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the final product, this compound.

Pathway 2: Reductive Coupling of a Ketone

This pathway involves the coupling of two ketone molecules to form a pinacol (B44631), which is then deoxygenated to form an alkene, followed by hydrogenation.

Logical Relationship Diagram:

Reductive Coupling Pathway cluster_step1 Step 1: Pinacol Coupling cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: Isomerization and Reduction (Hypothetical) 2-methyl-3-pentanone 2-methyl-3-pentanone pinacol 3,4-diethyl-3,4-dimethylhexane-2,5-diol 2-methyl-3-pentanone->pinacol Mg, HgCl2, Benzene (B151609) alkene 3,4-diethyl-3,4-dimethylhex-2-ene pinacol->alkene Zn-Cu couple, Ac2O This compound This compound alkene->this compound Acid catalyst, H2, Pd/C

Caption: Reductive coupling approach for this compound synthesis.

Data Presentation: Reagents and Conditions for Pathway 2

StepReactionStarting MaterialReagentsSolventTemperature (°C)
1Pinacol Coupling2-Methyl-3-pentanoneMagnesium, Mercuric chlorideBenzene80
2Deoxygenation3,4-diethyl-3,4-dimethylhexane-2,5-diolZinc-Copper couple, Acetic anhydride (B1165640)Pyridine115
3Hydrogenation3,4-diethyl-3,4-dimethylhex-2-eneHydrogen gas, 10% Palladium on CarbonEthanol25

Experimental Protocols for Pathway 2

Step 1: Synthesis of 3,4-diethyl-3,4-dimethylhexane-2,5-diol (Pinacol Coupling)

  • In a dry flask, amalgamate magnesium turnings with a solution of mercuric chloride in benzene.

  • Add a solution of 2-methyl-3-pentanone in benzene to the activated magnesium.

  • Reflux the mixture for several hours.

  • Cool the reaction and hydrolyze with dilute sulfuric acid.

  • Separate the organic layer, wash with water, dry, and remove the solvent to yield the pinacol.

Step 2: Deoxygenation of the Pinacol

  • Prepare a zinc-copper couple by treating zinc dust with a copper(II) sulfate solution.

  • Reflux the pinacol with the zinc-copper couple and acetic anhydride in pyridine.

  • After the reaction is complete, pour the mixture into ice water and extract with ether.

  • Wash the ether extract with dilute hydrochloric acid, then with a sodium bicarbonate solution, and finally with water.

  • Dry the organic layer and remove the solvent. Purify the resulting alkene by distillation.

Step 3: Hydrogenation of the Alkene

  • Follow the same procedure as in Step 3 of Pathway 1, using the alkene obtained from the deoxygenation step.

Conclusion

The synthesis of this compound, while not explicitly detailed in the literature, can be approached through logical and well-established synthetic methodologies. The Grignard-based pathway is likely the more straightforward and higher-yielding approach. The reductive coupling pathway offers an alternative but may involve more challenging reaction conditions and purification steps. Both proposed pathways provide a solid foundation for the laboratory synthesis of this complex branched alkane. Experimental validation and optimization are necessary to determine the most efficient route.

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the branched alkane, 3,5-Dimethyl-4-propylheptane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental protocols, and illustrates the structure-property relationships.

Core Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] As a branched alkane, its molecular structure significantly influences its physical characteristics, distinguishing it from its straight-chain isomer, n-dodecane.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

Physical PropertyValueUnitsNotes
Molecular Formula C₁₂H₂₆-[1][2]
Molecular Weight 170.33 g/mol [1][2]
Boiling Point 196°C[3][4]
Melting Point -50.8°C(estimate)[3][4]
Density 0.7720g/cm³[3][4]
Refractive Index 1.4310-[3][4]
Solubility in Water Practically Insoluble-Inferred from the properties of dodecane, a C₁₂H₂₆ isomer.[3][5][6]
Solubility in Non-Polar Solvents Soluble-Inferred from the properties of dodecane, a C₁₂H₂₆ isomer.[3][5]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The liquid alkane is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.

  • Condensation and Collection: The vapor passes into the condenser, where it is cooled by circulating water and condenses back into a liquid, which is then collected in the receiving flask.

Density Measurement

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A pycnometer, a flask with a precise volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

  • Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental property used for substance identification and purity assessment.

Methodology: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the liquid alkane are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid alkane, its non-polar nature dictates its solubility.

Methodology: Visual Miscibility Test

  • Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, hexane, toluene).

  • Procedure: A small, measured volume of this compound is added to a test tube. An equal volume of a selected solvent is then added.

  • Observation: The mixture is agitated and then allowed to stand. The miscibility is observed. If two distinct layers form, the substances are immiscible (insoluble). If a single, clear phase results, they are miscible (soluble). This is repeated for all selected solvents. Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar solvents and insoluble in polar solvents like water.[3][5]

Structure-Property Relationship Visualization

The physical properties of an alkane are directly linked to its molecular structure. The following diagram illustrates these relationships for a branched alkane such as this compound.

Logical Relationship of Molecular Structure and Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties cluster_forces Intermolecular Forces Structure This compound MolecularWeight Molecular Weight (C12H26) Structure->MolecularWeight Branching Branching (Dimethyl, Propyl groups) Structure->Branching Solubility Solubility Structure->Solubility Non-polar nature Density Density MolecularWeight->Density Increases mass per volume RefractiveIndex Refractive Index MolecularWeight->RefractiveIndex Increases polarizability VdW Van der Waals Forces MolecularWeight->VdW Increases with size Branching->Density Affects packing efficiency Branching->VdW Decreases surface area contact BoilingPoint Boiling Point MeltingPoint Melting Point VdW->BoilingPoint Determines strength VdW->MeltingPoint Influences crystal packing

Structure-Property Relationships of this compound

References

Stereoisomers of 3,5-Dimethyl-4-propylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 3,5-Dimethyl-4-propylheptane, a saturated acyclic alkane with the chemical formula C₁₂H₂₆. Due to the presence of multiple chiral centers, this molecule exhibits a rich stereochemistry, resulting in several stereoisomers with distinct three-dimensional arrangements. This document will delve into the structural analysis of these isomers, their nomenclature, potential physicochemical properties, and established experimental protocols for their separation and characterization. This information is critical for researchers in fields where molecular chirality plays a crucial role, such as in the development of pharmaceuticals and advanced materials.

Introduction to the Stereochemistry of this compound

This compound is a branched-chain alkane. Its molecular structure contains three chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters is the basis for the existence of multiple stereoisomers.

Identification of Chiral Centers

A thorough analysis of the structure of this compound reveals the presence of three chiral carbons:

  • C3: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain at the C4 position.

  • C4: This carbon is attached to a hydrogen atom, a propyl group (-CH₂CH₂CH₃), the carbon chain extending to the C3 position, and the carbon chain extending to the C5 position.

  • C5: This carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain at the C4 position.

The presence of three distinct chiral centers leads to a total of 2³ = 8 possible stereoisomers. These eight stereoisomers consist of four pairs of enantiomers.

Stereoisomer Configurations and Nomenclature

The absolute configuration of each chiral center can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. This results in the following eight stereoisomers:

  • (3R, 4R, 5R)-3,5-Dimethyl-4-propylheptane

  • (3S, 4S, 5S)-3,5-Dimethyl-4-propylheptane

  • (3R, 4R, 5S)-3,5-Dimethyl-4-propylheptane

  • (3S, 4S, 5R)-3,5-Dimethyl-4-propylheptane

  • (3R, 4S, 5R)-3,5-Dimethyl-4-propylheptane

  • (3S, 4R, 5S)-3,5-Dimethyl-4-propylheptane

  • (3R, 4S, 5S)-3,5-Dimethyl-4-propylheptane

  • (3S, 4R, 5R)-3,5-Dimethyl-4-propylheptane

These stereoisomers can be grouped into four pairs of enantiomers (mirror images that are not superimposable) and multiple diastereomeric relationships (stereoisomers that are not mirror images).

Physicochemical Properties of Stereoisomers

Enantiomers within a pair will have identical physical properties in an achiral environment, such as boiling point, melting point, density, and refractive index. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers , on the other hand, have different physical and chemical properties. This means that diastereomeric pairs will have distinct boiling points, melting points, solubilities, and chromatographic retention times, which forms the basis for their separation.

The following table summarizes the expected similarities and differences in the physicochemical properties of the stereoisomers of this compound.

PropertyEnantiomeric Pair (e.g., 3R,4R,5R vs. 3S,4S,5S)Diastereomers (e.g., 3R,4R,5R vs. 3R,4R,5S)
Molecular Weight IdenticalIdentical
Boiling Point IdenticalDifferent
Melting Point IdenticalDifferent
Density IdenticalDifferent
Refractive Index IdenticalDifferent
Solubility (in achiral solvents) IdenticalDifferent
Optical Rotation Equal in magnitude, opposite in signUnrelated
Chromatographic Retention Time (on achiral stationary phase) IdenticalDifferent
Chromatographic Retention Time (on chiral stationary phase) DifferentDifferent

Experimental Protocols for Separation and Characterization

The separation of the stereoisomers of this compound presents a significant challenge due to their structural similarities. However, established chromatographic techniques, particularly enantioselective gas chromatography, are well-suited for this purpose.

Enantioselective Gas Chromatography (GC)

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. For non-polar alkanes, modified cyclodextrins are commonly employed as CSPs.

Detailed Methodology:

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as octakis(2,6-di-O-methyl-3-O-pentyl)-γ-cyclodextrin, is a suitable choice for the separation of chiral alkanes.

  • Sample Preparation: The mixture of this compound stereoisomers is dissolved in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Instrument Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to ensure sharp peaks. Injector temperature should be optimized to ensure complete volatilization without degradation (e.g., 250 °C).

    • Carrier Gas: High-purity hydrogen or helium at a constant flow rate or pressure. The linear velocity should be optimized for maximum resolution.

    • Oven Temperature Program: An initial low temperature (e.g., 40-60 °C) is held for a few minutes, followed by a slow temperature ramp (e.g., 1-2 °C/min) to a final temperature that allows for the elution of all isomers within a reasonable time. The slow ramp is crucial for resolving closely eluting stereoisomers.

    • Detector: A flame ionization detector (FID) is typically used for hydrocarbon analysis due to its high sensitivity. Detector temperature should be set higher than the final oven temperature (e.g., 280 °C).

  • Data Analysis: The retention times of the separated peaks are used to identify the different stereoisomers. Peak areas can be used for quantitative analysis of the isomeric composition.

Visualization of Stereoisomeric Relationships

The relationships between the eight stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 cluster_enantiomers3 Enantiomeric Pair 3 cluster_enantiomers4 Enantiomeric Pair 4 RRR (3R,4R,5R) SSS (3S,4S,5S) RRR->SSS enantiomers RRS (3R,4R,5S) RRR->RRS diastereomers RSR (3R,4S,5R) RRR->RSR diastereomers RSS (3R,4S,5S) RRR->RSS diastereomers SSR (3S,4S,5R) SSS->SSR diastereomers SRS (3S,4R,5S) SSS->SRS diastereomers SRR (3S,4R,5R) SSS->SRR diastereomers RRS->SSR enantiomers RRS->RSR diastereomers RRS->RSS diastereomers SSR->SRS diastereomers SSR->SRR diastereomers RSR->SRS enantiomers RSR->RSS diastereomers SRS->SRR diastereomers RSS->SRR enantiomers

Caption: Relationships between the stereoisomers of this compound.

Conclusion

The presence of three chiral centers in this compound gives rise to a complex set of eight stereoisomers. While enantiomeric pairs share identical physical properties in achiral environments, diastereomers exhibit distinct properties that enable their separation. Enantioselective gas chromatography using chiral stationary phases, such as modified cyclodextrins, provides a powerful and established method for the analytical and preparative separation of these stereoisomers. A thorough understanding of the stereochemistry of this molecule is essential for applications where chiral recognition is a critical factor. Further research to obtain experimental data on the specific properties of each stereoisomer would be a valuable contribution to the field.

An In-depth Technical Guide on the Chemical Structure of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of 3,5-Dimethyl-4-propylheptane, a saturated acyclic hydrocarbon. Due to the limited availability of direct experimental data for this specific molecule, this document combines known physical properties with projected spectroscopic data and a plausible synthetic pathway derived from established organic chemistry principles.

Chemical Structure and Properties

This compound is a highly branched alkane with the molecular formula C₁₂H₂₆. Its structure consists of a seven-carbon heptane (B126788) backbone with methyl groups at positions 3 and 5, and a propyl group at position 4.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62185-36-8PubChem[1]
Boiling Point 196 °CChemicalBook[2]
Density 0.7720 g/mLChemicalBook[2]
Refractive Index 1.4310ChemicalBook[2]
SMILES CCCC(C(C)CC)C(C)CCPubChem[1]

Hypothetical Synthesis Protocol

2.1. Retrosynthetic Analysis

A logical approach to designing the synthesis is to perform a retrosynthetic analysis. The target molecule can be disconnected at one of the C-C bonds formed by the Grignard addition. A suitable disconnection is at the C4-propyl bond.

G This compound This compound 3,5-Dimethyl-4-propylheptan-4-ol Tertiary Alcohol Intermediate This compound->3,5-Dimethyl-4-propylheptan-4-ol Reduction Heptan-4-one_Grignard Grignard Precursors Propylmagnesium_bromide Propylmagnesium bromide Heptan-4-one_Grignard->Propylmagnesium_bromide 3,5-Dimethylheptan-4-one (B95985) 3,5-Dimethylheptan-4-one Heptan-4-one_Grignard->3,5-Dimethylheptan-4-one 3,5-Dimethyl-4-propylheptan-4-ol->Heptan-4-one_Grignard Grignard Reaction

Retrosynthetic analysis of this compound.

2.2. Proposed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, Grignard reaction to form a tertiary alcohol, and reduction of the alcohol to the final alkane.

Stage 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added as the solvent. 1-Bromopropane (B46711) is placed in the dropping funnel.

  • Initiation: A small amount of 1-bromopropane is added to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small iodine crystal.

  • Addition: The remaining 1-bromopropane is added dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution of propylmagnesium bromide is used directly in the next step.

Stage 2: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol

  • Reaction Setup: The solution of propylmagnesium bromide is cooled in an ice bath.

  • Addition of Ketone: A solution of 3,5-dimethylheptan-4-one in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour.

  • Workup: The reaction is quenched by carefully pouring the mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation to yield the crude tertiary alcohol, 3,5-dimethyl-4-propylheptan-4-ol, which can be purified by distillation or chromatography if necessary.

Stage 3: Reduction of 3,5-Dimethyl-4-propylheptan-4-ol to this compound

  • Reaction Setup: The tertiary alcohol is dissolved in a suitable solvent such as diethylene glycol.

  • Addition of Reducing Agent: Hydrazine (B178648) hydrate (B1144303) is added to the solution, followed by the addition of potassium hydroxide (B78521) pellets.

  • Wolff-Kishner Reduction: The mixture is heated to reflux. A distillation head is then fitted, and water and excess hydrazine are distilled off until the reaction temperature reaches approximately 200°C. The reaction is held at this temperature to ensure complete reduction.

  • Workup: The reaction mixture is cooled, and water is added. The product is extracted with pentane (B18724).

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The pentane is removed by distillation to yield the final product, this compound. The product should be purified by fractional distillation.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Reduction 1-Bromopropane 1-Bromopropane Mg_Ether Mg, Diethyl Ether 1-Bromopropane->Mg_Ether Propylmagnesium_bromide Propylmagnesium bromide Mg_Ether->Propylmagnesium_bromide Reaction_Workup 1. Reaction with Grignard 2. Aqueous Workup Propylmagnesium_bromide->Reaction_Workup 3,5-Dimethylheptan-4-one 3,5-Dimethylheptan-4-one 3,5-Dimethylheptan-4-one->Reaction_Workup Tertiary_Alcohol 3,5-Dimethyl-4-propylheptan-4-ol Reaction_Workup->Tertiary_Alcohol Wolff-Kishner Hydrazine, KOH, Heat Tertiary_Alcohol->Wolff-Kishner Final_Product This compound Wolff-Kishner->Final_Product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, its ¹H NMR, ¹³C NMR, and Mass Spectrum can be predicted based on the analysis of similar branched alkanes.

3.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons and potential diastereotopicity.

  • ~0.8-1.0 ppm: A complex multiplet region corresponding to the terminal methyl groups of the ethyl, propyl, and the two methyl substituents.

  • ~1.1-1.4 ppm: A broad multiplet region arising from the methylene (B1212753) protons of the ethyl and propyl groups.

  • ~1.5-1.8 ppm: A multiplet corresponding to the methine protons at the C3 and C5 positions.

  • ~1.9-2.1 ppm: A multiplet for the methine proton at the C4 position, which is expected to be the most deshielded due to its position at a branch point.

3.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the molecule's asymmetry, all 12 carbons are expected to be chemically non-equivalent.

  • ~10-25 ppm: Signals for the various methyl carbons.

  • ~25-40 ppm: Signals for the methylene carbons.

  • ~40-50 ppm: Signals for the methine carbons at C3, C4, and C5.

3.3. Predicted Mass Spectrum

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points to form stable carbocations.

  • Molecular Ion (M⁺): A weak or absent peak at m/z = 170.

  • Major Fragments: Fragmentation is likely to occur alpha to the branching points. The loss of the largest alkyl group at a branch point is often favored.[3] Prominent peaks would be expected from the cleavage of the propyl group, and the various ethyl and methyl groups, leading to a series of fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Complex multiplets in the 0.8-2.1 ppm range.
¹³C NMR Approximately 12 distinct signals in the 10-50 ppm range.
Mass Spec. Weak or absent molecular ion at m/z 170. Fragmentation pattern dominated by cleavage at branched positions.

This technical guide provides a foundational understanding of the chemical nature of this compound. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in the synthesis and characterization of this and other highly branched alkanes. Experimental validation of these predictions is encouraged for any future work.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-propylheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dimethyl-4-propylheptane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical and chemical properties, including its solubility, are dictated by its nonpolar nature and molecular structure. Understanding the solubility of such compounds is crucial in various applications, including as solvents, in lubrication, and as intermediates in chemical synthesis. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solute.

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol
Appearance Colorless liquid (expected)
Boiling Point Approximately 190-193 °C (estimated)
Melting Point Data not available
Density Data not available
Polarity Nonpolar

Solubility Profile

Theoretical Framework: "Like Dissolves Like"

The solubility of a substance is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. Alkanes, such as this compound, are nonpolar molecules and their intermolecular interactions are dominated by weak van der Waals forces (specifically, London dispersion forces).[1][2][3][4][5][6]

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. When an alkane is mixed with a nonpolar solvent, the van der Waals forces are disrupted and new, similar van der Waals forces are formed between the solute and solvent molecules.[1][2][3][5][6] This energetic balance allows for miscibility.

Conversely, when an alkane is mixed with a polar solvent, such as water, the strong hydrogen bonds between the water molecules would need to be broken to accommodate the alkane molecules.[1][2][3][5][6] The weak van der Waals interactions between the alkane and water molecules do not release sufficient energy to overcome the strong hydrogen bonding of water, resulting in very low solubility.[1][2][3][5][6]

Expected Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is summarized in Table 2. It is important to note that this is a qualitative assessment, and the actual quantitative solubility can be influenced by factors such as temperature and the specific isomers of the solvents.

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Aliphatic Solvents Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar nonpolar nature and van der Waals forces.
Nonpolar Aromatic Solvents Toluene, Benzene, XyleneHigh / MiscibleNonpolar character allows for favorable interactions.
Halogenated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideHigh / MiscibleGenerally nonpolar to weakly polar, facilitating dissolution of alkanes.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polarity but the hydrocarbon portion allows for interaction with alkanes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateMore polar than alkanes, limiting miscibility.
Alcohols Methanol, Ethanol, IsopropanolVery Low / ImmiscibleThe polar hydroxyl group and hydrogen bonding dominate, leading to poor miscibility with nonpolar alkanes.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Low / ImmiscibleHighly polar nature results in unfavorable interactions with nonpolar alkanes.

Experimental Determination of Solubility

The solubility of a liquid like this compound in an organic solvent can be determined using a variety of methods. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Generalized Shake-Flask Protocol

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

4.1.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps (B75204) or flasks with stoppers

  • Centrifuge (optional)

  • Syringes and filters (if necessary for phase separation)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

4.1.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial or flask. The excess solute is crucial to ensure that the solution reaches saturation.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the system.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to separate.

    • If a stable emulsion forms or if separation is slow, the mixture can be centrifuged at the same temperature to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase).

    • The concentration of this compound in the aliquot is then determined using a suitable analytical technique. For a volatile compound like this, GC-FID is a common and accurate method.

    • Prepare a series of calibration standards of this compound in the same solvent to quantify the concentration in the saturated solution.

4.1.3. Data Interpretation

The experimentally determined concentration of this compound in the saturated supernatant represents its solubility in the chosen organic solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or molarity.

Visualizing Solubility Principles

The following diagram illustrates the conceptual factors influencing the solubility of this compound in different types of solvents.

References

The Labyrinth of Twelve Carbons: A Technical Guide to the Discovery and History of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C₁₂H₂₆, represents a fascinating case study in the complexity of organic chemistry. While the linear isomer, n-dodecane, is a well-characterized component of diesel and jet fuels, it is merely one of 355 possible structural isomers.[1] This in-depth technical guide explores the historical journey of the discovery, enumeration, synthesis, and characterization of these isomers, providing a comprehensive resource for researchers in organic synthesis, materials science, and drug development. The subtle variations in the branching of the twelve-carbon backbone give rise to a vast landscape of compounds with distinct physical and chemical properties, the exploration of which has been a continuous challenge and a testament to the advancement of chemical sciences.

The Dawn of Isomerism: Theoretical Enumeration

The story of dodecane isomers begins not in the laboratory, but on paper, with the theoretical challenge of enumerating the possible arrangements of its carbon atoms. The concept of isomerism, where compounds share the same molecular formula but differ in their structural arrangement, was a burgeoning field in the early 20th century.

A seminal moment in this area was the work of Henze and Blair in 1931. They developed a recursive mathematical method to calculate the number of possible structural isomers for alkanes of a given carbon number. To validate their theoretical calculations, they painstakingly drew and manually counted all the possible structures for several alkanes, including the 355 isomers of dodecane. This foundational work provided a roadmap for synthetic chemists, highlighting the vast number of potential targets within the C₁₂H₂₆ family.

Navigating the Synthetic Maze: The Quest for Branched Alkanes

The theoretical prediction of 355 dodecane isomers presented a significant synthetic challenge. The initial focus of organic synthesis was on the preparation of the linear n-alkanes, which could be isolated from petroleum fractions. However, the targeted synthesis of specific branched isomers required the development of new carbon-carbon bond-forming reactions.

Early approaches to the synthesis of branched alkanes were often non-specific and yielded complex mixtures that were difficult to separate. The advent of more controlled synthetic methodologies in the 20th century revolutionized the ability of chemists to construct specific, highly branched structures. Two of the most significant of these are the Wurtz reaction and the Grignard reaction.

Experimental Protocols

The Wurtz reaction, discovered in the mid-19th century, involves the coupling of two alkyl halides in the presence of sodium metal.[2][3] While it has limitations, particularly for the synthesis of unsymmetrical alkanes, it remains a foundational method for creating symmetrical alkanes.[4]

Protocol for a Generic Wurtz Reaction:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be rigorously dried to prevent side reactions with the highly reactive sodium metal. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Finely dispersed sodium metal (2 equivalents) is suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) in the reaction flask.[3]

  • Reaction Execution: The alkyl halide (1 equivalent), dissolved in anhydrous ether, is added dropwise from the dropping funnel to the stirred sodium suspension. The reaction is often initiated by gentle warming.

  • Workup and Isolation: After the reaction is complete (typically monitored by the consumption of the sodium metal), the reaction mixture is carefully quenched with ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed by distillation, and the resulting alkane is purified by fractional distillation or chromatography.

The Grignard reaction, developed in the early 20th century, is a cornerstone of organic synthesis. It involves the reaction of an organomagnesium halide (a Grignard reagent) with an electrophile. For the synthesis of branched alkanes, this can be achieved through the coupling of a Grignard reagent with an alkyl halide or through a two-step process involving the reaction with a ketone followed by reduction.[5][6]

Protocol for the Synthesis of 2,2-Dimethyldecane via a Cobalt-Catalyzed Cross-Coupling: [5]

  • Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add CoCl₂ (0.02 mmol, 2 mol%) and LiI (0.04 mmol, 4 mol%).

  • Reaction Setup: Add anhydrous THF (5 mL) and isoprene (B109036) (2.0 mmol, 2 equiv). Cool the mixture to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Alkyl Halide Addition: Add 1-iodooctane (B127717) (1.0 mmol, 1 equiv) dropwise to the stirred solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).

  • Extraction and Purification: Extract the mixture with hexanes (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[5]

Characterization: Unmasking the Isomers

The synthesis of a dodecane isomer is only half the battle; its unambiguous identification is equally critical. The development of spectroscopic and chromatographic techniques has been paramount in the characterization of these closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating the volatile dodecane isomers based on their boiling points and interactions with the stationary phase of the GC column.[7] The retention time of an isomer is a key identifying feature. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomer, further aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[8][9][10] The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum serve as a unique fingerprint for each isomer, allowing for its definitive structural elucidation.

A Glimpse into the Isomeric Landscape: Physical Properties

The structural diversity of dodecane isomers is mirrored in their physical properties. Branching generally leads to a decrease in boiling point and an increase in the melting point compared to the linear isomer, due to changes in intermolecular forces and crystal packing efficiency. The following table summarizes the available physical property data for a selection of dodecane isomers.

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL)
n-Dodecane216.3-9.60.749
2-Methylundecane210-0.755
3-Methylundecane (B86300)210.8-580.749
4-Methylundecane211-0.758
2,2-Dimethyldecane201-50.80.7406
2,3-Dimethyldecane204-0.757
2,6-Dimethyldecane203-0.751
3,7-Dimethyldecane206-0.759
2,3,4-Trimethylnonane200-50.80.7612
5-Propyloctane211-0.763
3-Ethylnonane186-0.755

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions.[11][12][13][14][15][16][17][18][19][20][21]

Visualizing the Synthetic Logic

The synthesis of complex molecules like the highly branched dodecane isomers can be understood as a logical progression of bond-forming and functional group manipulation steps. The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the synthesis of branched alkanes.

Synthetic_Workflow cluster_grignard Grignard-based Synthesis cluster_wurtz Wurtz Reaction Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol + Ketone Branched Alkane Branched Alkane Tertiary Alcohol->Branched Alkane Reduction Alkyl Halide_W Alkyl Halide Symmetrical Alkane Symmetrical Alkane Alkyl Halide_W->Symmetrical Alkane + Na

Caption: General synthetic workflows for branched alkanes.

Experimental_Logic start Target Branched Dodecane Isomer retrosynthesis Retrosynthetic Analysis (Identify key bond disconnections) start->retrosynthesis synthesis_planning Synthetic Strategy Selection (e.g., Grignard, Wurtz, etc.) retrosynthesis->synthesis_planning execution Experimental Execution (Synthesis and Purification) synthesis_planning->execution characterization Structural Characterization (GC-MS, NMR) execution->characterization confirmation Confirmation of Structure characterization->confirmation

Caption: Logical flow of isomer synthesis and confirmation.

Conclusion

The journey of understanding the 355 isomers of dodecane is a microcosm of the evolution of organic chemistry. From the theoretical predictions of the early 20th century to the sophisticated synthetic and analytical techniques of today, the study of these seemingly simple molecules has pushed the boundaries of chemical science. For researchers, scientists, and drug development professionals, the lessons learned from the synthesis and characterization of these complex alkanes provide a valuable foundation for the design and construction of novel molecules with tailored properties. The vast and largely unexplored chemical space of dodecane isomers continues to offer opportunities for discovery and innovation.

References

Theoretical Analysis of 3,5-Dimethyl-4-propylheptane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-4-propylheptane is a highly branched, saturated acyclic hydrocarbon with the chemical formula C₁₂H₂₆. Its complex stereochemistry and numerous possible conformations make it an interesting subject for theoretical investigation. Understanding the conformational landscape, thermodynamic stability, and spectroscopic properties of such molecules is crucial in various fields, including petrochemical engineering, materials science, and as a fragment in larger molecules of pharmaceutical interest.

This whitepaper details a hypothetical, yet methodologically rigorous, theoretical study of this compound. It covers the computational protocols for conformational analysis, determination of physicochemical properties, and prediction of spectroscopic signatures.

Computational Methodology

A multi-tiered computational approach is proposed to balance accuracy and computational cost. The general workflow would involve an initial conformational search using a computationally inexpensive method, followed by higher-level calculations on the most stable conformers.

Conformational Search and Analysis

A thorough exploration of the potential energy surface of this compound is essential to identify its low-energy conformers.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently explores the vast conformational space and identifies a large set of possible conformers.

  • Geometry Optimization and Energy Minimization: The geometries of the identified conformers are optimized at the MM level to find local energy minima.

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A representative set of low-energy, structurally diverse conformers is selected for higher-level quantum mechanical calculations.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search start->mm_search mm_opt MM Geometry Optimization & Energy Minimization mm_search->mm_opt clustering Conformer Clustering & Selection mm_opt->clustering dft_opt DFT Geometry Optimization of Selected Conformers clustering->dft_opt final_analysis Final Energy & Property Analysis dft_opt->final_analysis G cluster_energy Relationship Between Conformer Energy and Stability low_E Low Relative Energy (e.g., Conf-1: 0.00 kcal/mol) high_pop High Boltzmann Population (e.g., 45.2%) low_E->high_pop leads to high_stab Higher Thermodynamic Stability high_pop->high_stab indicates high_E High Relative Energy (e.g., Conf-5: 1.50 kcal/mol) low_pop Low Boltzmann Population (e.g., 5.6%) high_E->low_pop leads to low_stab Lower Thermodynamic Stability low_pop->low_stab indicates

Spectroscopic Data for 3,5-Dimethyl-4-propylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, 3,5-Dimethyl-4-propylheptane. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted spectroscopic data based on established computational models, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using widely accepted algorithms and provide a reasonable approximation of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
CH₃ (terminal methyls of ethyl groups)~ 0.8 - 0.9Triplet~ 7.0
CH₃ (methyls at C3 and C5)~ 0.8 - 0.9Doublet~ 7.0
CH₂ (of ethyl groups)~ 1.2 - 1.4Multiplet-
CH₂ (of propyl group)~ 1.2 - 1.4Multiplet-
CH (at C3 and C5)~ 1.4 - 1.6Multiplet-
CH (at C4)~ 1.5 - 1.7Multiplet-

Note: The proton chemical shifts of alkanes are typically found in the upfield region of the NMR spectrum, usually below 2.0 ppm. The exact chemical shifts and multiplicities are influenced by the complex spin-spin coupling between neighboring protons in this highly branched structure, leading to overlapping multiplets.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)
Primary (CH₃)~ 10 - 20
Secondary (CH₂)~ 20 - 40
Tertiary (CH)~ 30 - 50

Note: Due to symmetry, some carbon atoms in this compound are chemically equivalent, which would result in fewer than 12 signals in the ¹³C NMR spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound
PropertyPredicted Value
Molecular FormulaC₁₂H₂₆
Molecular Weight170.33 g/mol [1]
Predicted Molecular Ion (M⁺)m/z 170
Predicted Major Fragmentation IonsFragmentation of alkanes in mass spectrometry typically occurs at points of branching. Common fragments would result from the loss of alkyl radicals such as methyl (loss of 15), ethyl (loss of 29), propyl (loss of 43), and butyl (loss of 57).
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Strong
C-H bend (methylene and methyl)1450 - 1470Medium
C-H bend (methyl)~ 1375Medium

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed. These protocols are standard procedures for the analysis of liquid organic compounds like this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of the purified liquid sample (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field homogeneity is optimized by "shimming."

    • For ¹H NMR, a single pulse experiment is typically sufficient. A number of scans (e.g., 8 to 16) are acquired and averaged to improve the signal-to-noise ratio.

    • For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) are required. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. Integration of the peaks in ¹H NMR can be used to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, direct injection or, more commonly, coupling with a gas chromatograph (GC-MS) is employed. In GC-MS, the sample is first separated from any impurities on the GC column before being introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a standard method for alkanes. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. A single drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates (or the ambient atmosphere) is recorded.

    • The salt plates containing the sample are placed in the spectrometer's sample holder.

    • The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.

    • The instrument rapidly acquires multiple scans, which are then averaged.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound (Purified Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS with EI) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR NMR_Data Chemical Shifts, Multiplicities, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

Methodological & Application

Application Note and Protocol for the GC-MS Analysis of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the qualitative and quantitative analysis of 3,5-Dimethyl-4-propylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Introduction

This compound is a branched alkane, and its analysis is relevant in various fields, including petrochemical and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds like branched alkanes.[1][2] This method offers high sensitivity and specificity, enabling accurate quantification and structural elucidation.[2] The protocol described herein details the sample preparation, GC-MS instrumentation, and data analysis procedures for this compound.

Experimental Protocols

A meticulous experimental approach is crucial for obtaining reliable and reproducible results. The following sections detail the necessary steps from sample preparation to data acquisition.

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient.[3] For more complex matrices, an extraction step may be necessary.[1]

  • Reagents and Materials :

    • Hexane (B92381) (or a similar volatile organic solvent), GC grade or higher.

    • This compound standard.

    • Internal Standard (IS) solution (e.g., deuterated alkane or a different, non-interfering alkane).

    • 1.5 mL glass autosampler vials with caps.[4]

    • Micropipettes and tips.

    • Vortex mixer.

    • Centrifuge (if samples contain particulates).[3][4]

  • Standard Solution Preparation :

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation Protocol (Liquid Samples) :

    • If the sample is a clean solution, dilute it with hexane to bring the expected concentration of this compound into the calibration range.

    • If the sample contains particulates, centrifuge at 3000 rpm for 10 minutes.[3]

    • Transfer 1 mL of the diluted sample (or supernatant) into a 1.5 mL autosampler vial.

    • Add the internal standard.

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

2.2. GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column Non-polar column such as HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[5]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Mass Scan Range 40-300 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

3.1. Qualitative Analysis

Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard. Branched alkanes typically exhibit characteristic fragmentation patterns, with preferential cleavage at the branching points leading to the formation of stable carbocations.[7] The molecular ion peak for highly branched alkanes may be of low abundance or absent.[7]

Expected Retention Time and Mass Spectrum:

  • Predicted Retention Time : Based on its boiling point and structure, the retention time for this compound on a standard non-polar column is expected to be in the range of 10-12 minutes under the specified conditions.

  • Mass Spectrum Fragmentation : The mass spectrum is predicted to show key fragments resulting from the cleavage at the tertiary carbons.

m/z (mass/charge) Predicted Fragment Ion Significance
170[C12H26]+•Molecular Ion (may be low abundance)
127[M - C3H7]+Loss of a propyl group
99[M - C5H11]+Loss of a pentyl group
71[C5H11]+Pentyl cation fragment
57[C4H9]+Butyl cation fragment (common in alkanes)
43[C3H7]+Propyl cation fragment (likely a prominent peak)

3.2. Quantitative Analysis

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Calibration Curve Data:

Concentration (µg/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
115,234150,1230.101
576,987151,5670.508
10155,432152,3451.020
25380,123149,8762.536
50765,432151,1115.065
1001,520,987150,55510.102
  • Linearity : A linear regression of this data should yield a correlation coefficient (R²) > 0.995.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Hexane Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Vortex Vortexing Spiking->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Autosampler Injection Transfer->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Generation Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway MolIon This compound [M]+• (m/z 170) Frag1 Loss of Propyl Radical (-C3H7•) MolIon->Frag1 Frag2 Loss of Pentyl Radical (-C5H11•) MolIon->Frag2 Frag3 Loss of other fragments MolIon->Frag3 Ion1 [C9H19]+ (m/z 127) Frag1->Ion1 Ion2 [C7H15]+ (m/z 99) Frag2->Ion2 Ion3 Further Fragmentation Frag3->Ion3

Caption: Predicted fragmentation of this compound.

References

Application Note: Predicted 1H NMR Spectrum Interpretation of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The 1H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note details the predicted 1H NMR spectrum of 3,5-dimethyl-4-propylheptane, a saturated hydrocarbon. Understanding the NMR spectrum of such alkanes is fundamental for the structural elucidation of more complex molecules in pharmaceutical and chemical research.

Predicted 1H NMR Data for this compound

The structure of this compound (C12H26) is shown below:

Due to the presence of chiral centers at positions 3 and 5, and the complexity of the branching, the 1H NMR spectrum is expected to show overlapping signals, particularly in the aliphatic region (0.8 - 1.7 ppm). The chemical shifts are influenced by the electronic environment and steric effects. Protons on methyl groups will appear most upfield, followed by methylene (B1212753) protons, and finally methine protons.

Table 1: Predicted 1H NMR Spectral Data for this compound

SignalProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
a-CH(3)-H & -CH(5)-H ~1.5 - 1.7Multiplet2H
b-CH(4)-H ~1.3 - 1.5Multiplet1H
c-CH2(2)-H 2 & -CH2(6)-H 2~1.1 - 1.3Multiplet4H
d-CH2(propyl)-H 2~1.0 - 1.2Multiplet2H
e-CH3(1)-H 3 & -CH3(7)-H 3~0.8 - 1.0Triplet6H
f-CH3(at C3)-H 3 & -CH3(at C5)-H 3~0.8 - 1.0Doublet6H
g-CH3(propyl)-H 3~0.8 - 1.0Triplet3H

Note: The predicted chemical shifts and multiplicities are based on general values for alkanes and may vary depending on the solvent and the specific spectrometer frequency. Due to the structural complexity and potential for diastereotopicity, some signals are predicted as complex multiplets.

Experimental Protocol: 1H NMR Spectroscopy of a Liquid Sample

This protocol outlines the general procedure for acquiring a 1H NMR spectrum of a liquid sample, such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6) are suitable choices.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard 300-500 MHz NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for 1H nuclei and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition: Start the acquisition.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the 1H NMR spectrum of this compound.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Process Raw Data (FT, Phasing, Baseline) B->C D Identify Number of Signals C->D Processed Spectrum E Determine Chemical Shift of Each Signal D->E F Integrate Peak Areas E->F G Analyze Splitting Patterns (Multiplicity) F->G H Propose Proton Environments G->H Analyzed Data I Assign Signals to Protons H->I J Confirm Structure I->J K This compound J->K Final Structure

Caption: Workflow for 1H NMR spectrum interpretation.

This application note provides a framework for understanding the predicted 1H NMR spectrum of this compound and a general protocol for acquiring such data. The interpretation of the spectrum, based on chemical shifts, integration, and multiplicity, is crucial for the structural verification of this and similar aliphatic compounds.

Application Notes and Protocols for the Use of 3,5-Dimethyl-4-propylheptane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-4-propylheptane as an internal standard (IS) in quantitative analysis, primarily focusing on gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications. Due to the limited availability of specific published methods citing this compound, this document presents a representative protocol for the analysis of volatile organic compounds (VOCs) and hydrocarbons, where it serves as a suitable, non-interfering internal standard.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound added in a constant amount to samples, calibration standards, and blanks.[1][2] By comparing the analyte's signal to the internal standard's signal, variations in sample injection volume, solvent evaporation, and instrument response can be corrected, leading to improved accuracy and precision in quantitative analysis.[1][2]

Key criteria for selecting an internal standard include: [2]

  • Chemical Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and analysis.

  • Resolution: It must be well-separated chromatographically from all other components in the sample.

  • Non-interference: The internal standard should not react with the sample components or be present in the original sample matrix.

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

Properties of this compound

This compound is a branched alkane with the following properties:

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
Boiling Point 196°C
Density 0.772 g/cm³
CAS Number 62185-36-8

Its non-polar nature and volatility make it a suitable candidate as an internal standard for the analysis of other non-polar volatile and semi-volatile compounds, such as those found in fuels, essential oils, and environmental samples.

Representative Application: Quantification of Hydrocarbons in a Synthetic Mixture by GC-MS

This section outlines a detailed protocol for the quantification of several hydrocarbon analytes in a synthetic mixture using this compound as an internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

  • Analytes: Toluene, Ethylbenzene, o-Xylene (all analytical grade)

  • Internal Standard: this compound (high purity, >99%)

  • Solvent: Hexane (B92381) (HPLC grade)

  • Glassware: Volumetric flasks, autosampler vials with septa

3.1.2. Preparation of Stock and Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each analyte (Toluene, Ethylbenzene, o-Xylene) in hexane in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in hexane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL) from the internal standard stock solution.

3.1.3. Sample Preparation

For unknown samples, add the internal standard stock solution to a known volume of the sample to achieve the same final concentration of the internal standard as in the calibration standards (20 µg/mL).

3.1.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

SIM Ions for Quantification:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Toluene9192
Ethylbenzene91106
o-Xylene91106
This compound (IS)5743, 71
Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the quantifier ions for each analyte and the internal standard.

  • Response Factor (RF) Calculation: For each calibration standard, calculate the response factor relative to the internal standard using the following equation: RF = (Analyte Area / IS Area) * (IS Concentration / Analyte Concentration)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration for the series of calibration standards. Perform a linear regression to obtain the calibration curve and its equation (y = mx + c).

  • Quantification of Unknowns: For the unknown samples, calculate the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve equation to determine the concentration of the analyte in the sample.

Data Presentation

Table 1: Representative Calibration Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
150,0001,000,0000.050
5255,0001,010,0000.252
10510,0001,005,0000.507
251,270,000998,0001.273
502,550,0001,002,0002.545
1005,100,000999,0005.105

Table 2: Example Quantification of an Unknown Sample

AnalyteAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Toluene850,0001,005,0000.84616.5
Ethylbenzene920,0001,005,0000.91518.2
o-Xylene780,0001,005,0000.77615.1

Visualizations

experimental_workflow prep_standards Prepare Calibration Standards (Analytes + IS) gc_ms GC-MS Analysis prep_standards->gc_ms prep_sample Prepare Unknown Sample (+ IS) prep_sample->gc_ms data_acq Data Acquisition (Peak Areas) gc_ms->data_acq cal_curve Generate Calibration Curve (Area Ratio vs. Concentration) data_acq->cal_curve quant Quantify Analytes in Unknown data_acq->quant cal_curve->quant report Report Results quant->report

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship analyte Analyte sample_prep Sample Preparation analyte->sample_prep Affected by gc_injection GC Injection analyte->gc_injection Affected by instrument_variation Instrument Variation analyte->instrument_variation Affected by is Internal Standard (this compound) is->sample_prep Affected by is->gc_injection Affected by is->instrument_variation Affected by area_ratio Area Ratio (Analyte/IS) sample_prep->area_ratio gc_injection->area_ratio instrument_variation->area_ratio quantification Accurate Quantification area_ratio->quantification Leads to

Caption: Rationale for using an internal standard to correct for variations.

References

Application Notes and Protocols for the Purification of 3,5-Dimethyl-4-propylheptane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the purification of 3,5-Dimethyl-4-propylheptane, a highly branched C12 alkane, using fractional distillation. Due to the potential for isomeric impurities with close boiling points arising during synthesis, a high-efficiency fractional distillation is crucial to achieving high purity. This document outlines the physical properties of the target compound and potential impurities, a detailed experimental protocol for fractional distillation, and a workflow diagram for the purification process.

Physicochemical Properties

A comprehensive understanding of the physical properties of this compound and its potential isomeric impurities is essential for designing an effective fractional distillation protocol. The boiling point is the most critical parameter for this separation technique.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound C₁₂H₂₆ 170.34 196 0.7720 1.4310
2,3-Dimethyl-4-propylheptaneC₁₂H₂₆170.341940.76601.4280
5-PropylnonaneC₁₂H₂₆170.341970.7511-0.7561.4217-1.423
3,4,5-TrimethylnonaneC₁₂H₂₆170.34200[1]0.76701.4288
n-DodecaneC₁₂H₂₆170.34216.20.7491.421

Experimental Protocol: Fractional Distillation

This protocol details the procedure for the purification of this compound from a mixture containing isomeric impurities. The success of this separation is highly dependent on the efficiency of the fractional distillation column.

3.1. Materials and Equipment

  • Crude this compound mixture

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriately sized for the volume of the mixture)

  • Fractionating column (e.g., Vigreux, packed column with a high number of theoretical plates)

  • Distillation head with a condenser

  • Thermometer or temperature probe (-10 to 250 °C range)

  • Receiving flasks (multiple, pre-weighed)

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Vacuum source and adapter (optional, for vacuum distillation if required)

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for purity assessment

3.2. Procedure

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Charge the flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity.

    • Securely attach the fractionating column to the flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a circulating water bath.

    • Attach a receiving flask to the end of the condenser.

    • Wrap the fractionating column and the distillation head with insulating material to minimize heat loss.

  • Distillation Process:

    • Begin gentle heating of the mixture using the heating mantle. If using a magnetic stirrer, ensure it is rotating smoothly.

    • Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.

    • Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A distillation rate of 1-2 drops per second is recommended.

    • Monitor the temperature at the distillation head. Initially, the temperature will rise as the most volatile impurities begin to distill.

    • Collect the initial fraction (forerun) in the first receiving flask. This fraction will be enriched in lower-boiling impurities.

    • As the distillation progresses, the temperature should stabilize at the boiling point of the next component. A sharp increase in temperature indicates the transition to a higher-boiling fraction.

    • When the temperature approaches the boiling point of this compound (approximately 196°C), change the receiving flask to collect the main fraction.

    • Maintain a stable head temperature during the collection of the main fraction. A fluctuating temperature may indicate an inefficient separation.

    • Continue collecting the main fraction until a significant temperature drop or another sharp rise is observed, indicating the end of the desired product distillation.

    • Change the receiving flask again to collect the final fraction (after-run), which will contain higher-boiling impurities.

    • Stop the heating and allow the apparatus to cool down. Do not distill to dryness.

  • Analysis and Characterization:

    • Weigh each collected fraction.

    • Analyze the purity of each fraction using a suitable analytical technique such as Gas Chromatography (GC).

    • Confirm the identity of the purified this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.

Fractional_Distillation_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_collection Fraction Collection cluster_analysis Analysis Crude Mixture Crude Mixture Apparatus Assembly Apparatus Assembly Crude Mixture->Apparatus Assembly Charge Flask Heating & Vaporization Heating & Vaporization Apparatus Assembly->Heating & Vaporization Fractional Separation Fractional Separation Heating & Vaporization->Fractional Separation Condensation Condensation Fractional Separation->Condensation Forerun (Impurities) Forerun (Impurities) Condensation->Forerun (Impurities) Main Fraction (Product) Main Fraction (Product) Condensation->Main Fraction (Product) After-run (Impurities) After-run (Impurities) Condensation->After-run (Impurities) Purity Analysis (GC) Purity Analysis (GC) Main Fraction (Product)->Purity Analysis (GC) Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Purity Analysis (GC)->Structural Confirmation (NMR, MS) Purified Product Purified Product Structural Confirmation (NMR, MS)->Purified Product

Caption: Workflow for the purification of this compound.

References

Application of 3,5-Dimethyl-4-propylheptane in Fuel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the fuel properties and applications of 3,5-Dimethyl-4-propylheptane is limited. The following application notes and protocols are based on the general characteristics of highly branched C12 alkanes and are intended to serve as a representative guide for researchers. The quantitative data presented is illustrative and based on typical values for isomers of dodecane. Experimental validation is required for precise characterization.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the chemical formula C12H26.[1][2] Such branched alkanes are of significant interest in fuel research, particularly as components of gasoline and jet fuel.[3][4] Their molecular structure influences key combustion properties, including octane (B31449) and cetane ratings, energy density, and viscosity. Highly branched alkanes are known to have higher octane numbers compared to their straight-chain counterparts, making them valuable for preventing engine knocking in spark-ignition engines.[5][6] In the context of diesel and jet fuels, the degree of branching affects properties like cetane number and cold-flow characteristics.

Potential Applications in Fuel Research

  • Gasoline Blending Component: Due to its highly branched structure, this compound is expected to exhibit a high Research Octane Number (RON) and Motor Octane Number (MON). This makes it a candidate for use as a high-octane blending component in gasoline to improve anti-knock characteristics.[5]

  • Jet Fuel Surrogate Component: Dodecane and its isomers are used in the formulation of surrogate mixtures that mimic the properties of complex jet fuels for research purposes.[7] The specific branching of this compound could be valuable in fine-tuning the combustion and physical properties of these surrogates to better represent real-world fuels.

  • Fundamental Combustion Studies: The unique structure of this compound can be utilized in fundamental combustion research to understand the relationship between molecular structure and combustion behavior, such as ignition delay, flame speed, and pollutant formation.[8]

Physicochemical and Fuel Properties (Illustrative Data)

The following table summarizes the expected, but not experimentally confirmed, physicochemical and fuel properties of this compound, based on data for other C12 branched alkanes.

PropertyExpected Value RangeSignificance in Fuel
Molecular Formula C12H26Defines the basic composition and molecular weight.[1]
Molecular Weight 170.33 g/mol Influences volatility and energy density.[1]
Boiling Point 190-210 °CAffects fuel volatility and distillation characteristics.[9]
Density 0.75-0.78 g/cm³Relates to the energy content per unit volume.
Research Octane Number (RON) 95 - 105A measure of a fuel's resistance to knocking in spark-ignition engines under low-speed conditions.[10]
Motor Octane Number (MON) 90 - 100A measure of a fuel's resistance to knocking in spark-ignition engines under high-speed conditions.[10]
Cetane Number (CN) 20 - 40An indicator of the ignition quality of diesel fuel; lower for highly branched alkanes.[11][12]
Lower Heating Value 44-45 MJ/kgThe amount of usable heat energy released during combustion.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the fuel properties of this compound.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol is based on the standardized ASTM D2699 (RON) and ASTM D2700 (MON) methods.[10]

Objective: To determine the anti-knock characteristics of this compound in a standardized cooperative fuel research (CFR) engine.

Materials:

  • This compound sample

  • Primary reference fuels (iso-octane and n-heptane)

  • Standardized CFR engine

  • Knock measurement instrumentation

  • Fuel handling and blending equipment

Protocol:

  • Engine Preparation: Calibrate and standardize the CFR engine according to the specifications outlined in ASTM D2699 for RON or ASTM D2700 for MON. This includes setting the correct engine speed, ignition timing, and intake air temperature.

  • Reference Fuel Blending: Prepare blends of iso-octane and n-heptane with known octane numbers to be used for bracketing the sample fuel.

  • Sample Preparation: Ensure the this compound sample is free of impurities and water.

  • Engine Operation and Knock Measurement:

    • Operate the CFR engine on the this compound sample and adjust the compression ratio to produce a standard level of knock intensity as measured by the instrumentation.

    • Operate the engine on the reference fuel blends and determine the two blends that bracket the knock intensity of the sample at the same compression ratio.

  • Octane Number Calculation: The octane number of the sample is calculated by interpolation between the octane numbers of the two bracketing reference fuel blends.[13]

Determination of Cetane Number (CN)

This protocol is based on the standardized ASTM D613 method.[2][14]

Objective: To determine the ignition quality of this compound in a standardized CFR cetane engine.

Materials:

  • This compound sample

  • Primary reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane)

  • Standardized CFR cetane engine

  • Ignition delay measurement instrumentation

  • Fuel handling and blending equipment

Protocol:

  • Engine Preparation: Calibrate and standardize the CFR cetane engine according to the specifications in ASTM D613.

  • Reference Fuel Blending: Prepare blends of n-hexadecane (cetane number = 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (cetane number = 15) to create reference fuels with known cetane numbers.[9]

  • Engine Operation and Ignition Delay Measurement:

    • Operate the engine on the this compound sample and adjust the compression ratio to achieve a specific ignition delay.

    • Operate the engine on the reference fuel blends and identify the blend that produces the same ignition delay at the same compression ratio.

  • Cetane Number Determination: The cetane number of the sample is the cetane number of the matching reference fuel blend.

Diagrams

Experimental_Workflow_for_Fuel_Property_Testing cluster_synthesis Synthesis and Purification cluster_characterization Fuel Property Characterization cluster_combustion Combustion Analysis synthesis Synthesis of This compound purification Purification synthesis->purification ron_mon RON/MON Testing (ASTM D2699/D2700) purification->ron_mon cn Cetane Number Testing (ASTM D613) purification->cn density Density Measurement purification->density viscosity Viscosity Measurement purification->viscosity ignition_delay Ignition Delay Measurement purification->ignition_delay flame_speed Flame Speed Measurement purification->flame_speed emissions Emissions Analysis purification->emissions

Caption: Experimental workflow for characterizing this compound as a fuel component.

Combustion_Pathway fuel This compound + O2 initiation Initiation (H-atom abstraction) fuel->initiation alkyl_radical Alkyl Radical (C12H25) initiation->alkyl_radical o2_addition + O2 alkyl_radical->o2_addition peroxy_radical Alkylperoxy Radical (C12H25O2) o2_addition->peroxy_radical isomerization Isomerization peroxy_radical->isomerization hydroperoxyalkyl_radical Hydroperoxyalkyl Radical (C12H24O2H) isomerization->hydroperoxyalkyl_radical second_o2_addition + O2 hydroperoxyalkyl_radical->second_o2_addition decomposition Decomposition second_o2_addition->decomposition products CO, CO2, H2O, Soot decomposition->products

Caption: A simplified, generalized reaction pathway for the low-temperature combustion of a branched alkane.

References

Application Notes and Protocols for 3,5-Dimethyl-4-propylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

3,5-Dimethyl-4-propylheptane is a specialty chemical for which extensive physical and chemical property data is not widely available in published literature. The information presented in these application notes is based on the fundamental principles of non-polar solvents and extrapolated data from structurally similar alkanes, such as its linear isomer, n-dodecane. All quantitative values for this compound should be treated as estimates and require experimental verification before use in any critical application.

Introduction

This compound is a branched-chain aliphatic hydrocarbon with the chemical formula C12H26. As a high-molecular-weight alkane, it is classified as a non-polar solvent. Non-polar solvents are essential in various stages of research and drug development, particularly for dissolving and processing non-polar active pharmaceutical ingredients (APIs), lipids, oils, and polymers. The branched structure of this compound may offer unique physical properties, such as a lower freezing point and different viscosity compared to its linear isomer, n-dodecane, potentially providing advantages in specific applications.

These notes provide an overview of the potential applications of this compound as a non-polar solvent and offer generalized protocols for its evaluation and use.

Potential Applications

Based on its non-polar nature and branched structure, this compound is hypothesized to be a suitable solvent in the following areas:

  • Solubilization of Non-Polar Compounds: It is expected to be an effective solvent for highly lipophilic drug candidates, intermediates, and excipients that exhibit poor solubility in more common, less non-polar solvents.

  • Non-Polar Reaction Medium: Its anticipated chemical inertness, characteristic of alkanes, makes it a candidate for use as a solvent in organic synthesis, particularly for reactions involving strong bases or reactive organometallic species where protic or more reactive solvents are unsuitable.

  • Extraction Solvent: It could be employed for the extraction of non-polar natural products or for the removal of non-polar impurities from reaction mixtures.

  • Component in Chromatography: As a non-polar solvent, it could be used as a component of the mobile phase in normal-phase chromatography.[1] Its unique structure may offer different selectivity compared to standard alkane solvents like hexane (B92381) or heptane.

Physicochemical Properties

The following table summarizes key physicochemical properties of common non-polar solvents for comparison. The values for this compound are largely unavailable and must be determined experimentally.

PropertyThis compoundn-Dodecanen-Heptanen-HexaneToluene
Molecular Formula C12H26C12H26C7H16C6H14C7H8
Molecular Weight ( g/mol ) 170.33170.33[2]100.21[3]86.18[4]92.14[1][5]
Boiling Point (°C) Not Available (Est. 200-215)216.2[2]98.4[6][7]68.7[4]110.6[1][5]
Melting Point (°C) Not Available (Est. < -10)-9.6[2][8]-90.6[3]-95.3[4]-95.0[9]
Density (g/mL at 20°C) Not Available (Est. ~0.75)0.749[2]0.684[7]0.6606 (at 25°C)[4]0.8669[5]
Viscosity (cP at 20°C) Not Available1.340.389 (at 25°C)[10]0.3260.59[5]
Flash Point (°C) Not Available71-4[7]-22[4]4[5]
Water Solubility Insoluble (predicted)Practically Insoluble[11]Insoluble[6][7][12]Insoluble[13]Insoluble[14]
Dielectric Constant (at 25°C) Not Available (Est. ~2.0)2.011.921.882.38[5]

Note: Estimated (Est.) values for this compound are based on the properties of n-dodecane and the known effects of alkyl branching (e.g., branched alkanes generally have lower boiling points than their straight-chain isomers). These are not experimental values and should be used with caution.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the precautions appropriate for a flammable, high-molecular-weight alkane.

  • Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat.

  • Inhalation: Vapors may cause dizziness or drowsiness. Use in a well-ventilated area or with a fume hood.

  • Skin Contact: May cause skin irritation upon prolonged contact. Wear appropriate chemical-resistant gloves.

  • Eye Contact: May cause eye irritation. Wear safety glasses or goggles.

  • Ingestion: May be harmful if swallowed. Do not ingest.

Always consult a comprehensive, up-to-date SDS for this compound before use.

Experimental Protocols

The following are generalized protocols for evaluating this compound as a non-polar solvent.

Protocol 5.1: Solubility Assessment of a Non-Polar Drug Candidate

Objective: To determine the saturation solubility of a non-polar API in this compound at a specified temperature.

Materials:

  • This compound

  • Non-polar API (finely ground)

  • Scintillation vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

  • Add an excess amount of the non-polar API to a pre-weighed scintillation vial.

  • Record the exact mass of the API.

  • Add a known volume (e.g., 2.0 mL) of this compound to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

  • Accurately dilute the filtered sample with a suitable solvent (one in which both the API and this compound are soluble) to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the API in the diluted sample using a pre-validated analytical method (e.g., HPLC).

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL or mol/L.

Protocol 5.2: Application in Normal-Phase Chromatography

Objective: To evaluate this compound as a non-polar component of the mobile phase for the separation of a mixture of non-polar to moderately polar compounds.

Materials:

  • This compound (HPLC grade)

  • Polar modifier solvent (e.g., ethyl acetate, isopropanol; HPLC grade)

  • Normal-phase HPLC column (e.g., silica (B1680970), diol)

  • HPLC system with UV or other suitable detector

  • Test mixture of compounds with varying polarity

Methodology:

  • Prepare a series of mobile phases containing varying percentages of this compound and a polar modifier. For example:

    • 99:1 (v/v) this compound : Ethyl Acetate

    • 95:5 (v/v) this compound : Ethyl Acetate

    • 90:10 (v/v) this compound : Ethyl Acetate

  • Equilibrate the HPLC system and column with the least polar mobile phase (99:1) until a stable baseline is achieved.

  • Inject a standard solution of the test mixture and record the chromatogram.

  • Sequentially increase the polarity of the mobile phase (e.g., to 95:5, then 90:10), allowing the system to equilibrate at each new composition before injecting the test mixture.

  • Analyze the resulting chromatograms. Evaluate the retention times, peak shapes, and resolution of the components.

  • Compare the separation performance (selectivity, efficiency) to that achieved with standard non-polar solvents like n-hexane or n-heptane under identical conditions.

Protocol 5.3: Use as a Reaction Solvent for a Non-Polar Synthesis

Objective: To assess the suitability of this compound as a reaction medium for a moisture-sensitive or non-polar chemical synthesis.

Materials:

  • This compound (anhydrous grade)

  • Reactants for a known chemical reaction (e.g., a Grignard reaction, Wittig reaction)

  • Appropriate reaction glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Methodology:

  • Ensure the this compound is anhydrous, for example, by distillation from a suitable drying agent or by passing it through activated alumina.

  • Set up the oven-dried reaction glassware under an inert atmosphere.

  • Add the anhydrous this compound and the initial reactant(s) to the reaction flask via syringe.

  • Proceed with the chemical reaction according to the established procedure (e.g., addition of a second reactant, heating to reflux). Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).

  • Observe the solubility of all reactants, intermediates, and byproducts in the solvent at the reaction temperature. Note any precipitation or phase separation.

  • Upon completion, perform the reaction work-up. Note the ease of phase separation if an aqueous wash is required.

  • Isolate the product. Determine the reaction yield and purity.

  • Evaluate the performance of this compound based on reaction yield, purity of the product, ease of handling, and any observed side reactions compared to a standard solvent for that reaction.

Visualizations

G cluster_solubility Solubility Principle cluster_interaction Interaction Outcome A Non-Polar Solute (e.g., Lipid-like API) Soluble Soluble (Good Interaction) A->Soluble 'Like Dissolves Like' Insoluble2 Insoluble (Poor Interaction) A->Insoluble2 Mismatch B Non-Polar Solvent (this compound) B->Soluble Insoluble Insoluble (Poor Interaction) B->Insoluble C Polar Solute (e.g., Salt) C->Insoluble Mismatch Soluble2 Soluble (Good Interaction) C->Soluble2 'Like Dissolves Like' D Polar Solvent (e.g., Water) D->Soluble2 D->Insoluble2

Caption: "Like Dissolves Like" Principle.

G Start Start: Evaluate New Non-Polar Solvent Step1 Determine Physicochemical Properties (Boiling Point, Density, Viscosity, etc.) Start->Step1 Step2 Perform Solubility Screening with Model Non-Polar APIs Step1->Step2 Step3 Test as Mobile Phase in Normal-Phase HPLC Step2->Step3 Step4 Use as Reaction Medium for a Test Synthesis Step3->Step4 Decision Does performance meet or exceed standard solvents? Step4->Decision Adopt Adopt for Specific Applications Decision->Adopt Yes Reject Reject or Reserve for Niche Applications Decision->Reject No G Start Need to Crystallize a Non-Polar API Q1 Is API soluble in common alkanes (Hexane, Heptane)? Start->Q1 UseStandard Use Standard Alkane Q1->UseStandard Yes Q2 Does process require low temperature (< -10°C)? Q1->Q2 No / Poorly ConsiderBranched Consider Branched Alkane (e.g., this compound) for lower freezing point Q2->ConsiderBranched Yes ReEvaluate Re-evaluate API/Solvent System (Consider co-solvents or alternative solvents) Q2->ReEvaluate No

References

Application Notes and Protocols for Studying the Combustion of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups and protocols for investigating the combustion characteristics of 3,5-Dimethyl-4-propylheptane. The information is intended to guide researchers in setting up experiments to determine key combustion parameters, such as ignition delay times and the evolution of combustion products.

Introduction to this compound Combustion

This compound is a highly branched C12 alkane. Understanding its combustion behavior is crucial for developing and validating chemical kinetic models for transportation fuels.[1] The complex structure of this molecule is expected to significantly influence its ignition properties and the formation of intermediate species during combustion. Experimental studies are essential to elucidate its reaction pathways and provide validation data for detailed kinetic models.

Key experimental approaches for studying the combustion of such large hydrocarbons include shock tubes, rapid compression machines (RCMs), and jet-stirred reactors (JSRs).[2][3][4][5][6][7][8][9] These apparatuses allow for the investigation of combustion phenomena over a wide range of temperatures, pressures, and equivalence ratios. The analysis of combustion products is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS).[10][11][12]

Experimental Setups and Protocols

Shock Tube Studies

Shock tubes are devices used to study chemical kinetics at high temperatures and pressures.[6] A shock wave is generated, which rapidly heats and compresses a test gas mixture, leading to ignition.[6] This method is ideal for measuring ignition delay times and studying high-temperature reaction kinetics.[2][13][14][15]

Experimental Protocol for Shock Tube Experiments:

  • Fuel Mixture Preparation:

    • Prepare a gaseous mixture of this compound, an oxidizer (e.g., air or a specific O2/inert gas mixture), and a diluent (e.g., Argon).

    • Due to the low vapor pressure of this compound, a heated injection system or an aerosol-based approach may be necessary to achieve the desired fuel concentration in the gas phase.[14]

    • The composition of the mixture should be carefully controlled to achieve the desired equivalence ratio (φ).

  • Shock Tube Operation:

    • Introduce the prepared fuel mixture into the driven section of the shock tube.

    • Pressurize the driver section with a light gas (e.g., Helium) until the diaphragm separating the driver and driven sections ruptures.[6]

    • The resulting shock wave travels through the test gas, reflects off the endwall, and further heats and compresses the gas, initiating combustion.[6]

  • Data Acquisition:

    • Monitor the pressure in the shock tube using pressure transducers. Ignition is typically identified by a sharp rise in pressure.[13]

    • Use laser absorption spectroscopy to measure the time-histories of key species, such as fuel, intermediates (e.g., ethylene, methane), and products (e.g., CO, CO2, H2O).[2][16]

  • Data Analysis:

    • Determine the ignition delay time as the interval between the arrival of the reflected shock wave and the onset of ignition.

    • Analyze the species time-histories to validate and refine chemical kinetic models.

Experimental Workflow for Shock Tube Studies:

G A Fuel Mixture Preparation (this compound + Oxidizer + Diluent) B Introduce Mixture into Shock Tube Driven Section A->B C Pressurize Driver Section & Rupture Diaphragm B->C D Shock Wave Propagation & Reflection C->D E Rapid Heating & Compression of Test Gas D->E F Combustion Ignition E->F G Data Acquisition (Pressure & Species Concentration vs. Time) F->G H Data Analysis (Ignition Delay Time & Species Profiles) G->H

Workflow for shock tube combustion experiments.
Rapid Compression Machine (RCM) Studies

RCMs simulate a single compression stroke of an internal combustion engine, making them suitable for studying autoignition phenomena at low to intermediate temperatures.[3][4][17]

Experimental Protocol for RCM Experiments:

  • Fuel Mixture Preparation:

    • Prepare a homogeneous mixture of this compound, oxidizer, and diluent in a mixing tank.

    • Ensure the mixture is well-mixed before introducing it into the RCM combustion chamber.

  • RCM Operation:

    • Introduce the premixed gas into the combustion chamber.

    • Rapidly compress the gas to a high temperature and pressure using pneumatically driven pistons.[3]

    • The compression process should be rapid to minimize heat loss.[18]

  • Data Acquisition:

    • Record the pressure inside the combustion chamber as a function of time. The ignition delay is determined from the pressure trace.[4]

    • For speciation studies, a fast sampling system can be used to extract gas samples at different time intervals for subsequent analysis.

  • Data Analysis:

    • Define the ignition delay time from the end of compression to the sharp increase in pressure.

    • Analyze the pressure trace to identify multi-stage ignition behavior, which is common for larger alkanes.[4]

Logical Relationship for RCM Data Interpretation:

G A RCM Experiment B Pressure vs. Time Data A->B C Ignition Delay Time B->C D Two-Stage Ignition Behavior B->D E Chemical Kinetic Model Validation C->E D->E

Data interpretation flow for RCM experiments.
Jet-Stirred Reactor (JSR) Studies

JSRs are ideal for studying the oxidation and pyrolysis of fuels under well-controlled, steady-state conditions.[7] Reactants are continuously fed into a reactor where they are rapidly mixed, and the products are continuously withdrawn.[5][9]

Experimental Protocol for JSR Experiments:

  • Reactant Delivery:

    • Deliver a continuous flow of gaseous this compound (using a heated evaporator and carrier gas), oxidizer, and diluent to the reactor.

    • Precisely control the flow rates of all components to maintain a constant residence time and equivalence ratio.

  • Reactor Operation:

    • Maintain the reactor at a constant temperature and pressure.[5]

    • The stirring within the reactor is achieved by turbulent jets issuing from nozzles, ensuring spatial homogeneity.[5][7]

  • Product Sampling and Analysis:

    • Continuously extract a sample of the reacting mixture from the reactor through a sonic probe.

    • Analyze the stable species concentrations using online gas chromatography (GC) with flame ionization detection (FID) and thermal conductivity detection (TCD), and mass spectrometry (MS).[11]

  • Data Analysis:

    • Quantify the mole fractions of reactants, intermediates, and final products as a function of temperature.

    • This data provides crucial insights into the reaction pathways and helps in the validation of kinetic models.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying the various compounds present in a combustion sample.[10][12]

Protocol for GC-MS Analysis:

  • Sample Collection:

    • Extract gas samples from the experimental setup (e.g., JSR outlet, RCM sampling valve) into a gas-tight syringe or a sample loop.

  • Chromatographic Separation:

    • Inject the sample into the GC. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometric Detection:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Quantification:

    • Calibrate the instrument using standard gas mixtures of known concentrations to quantify the mole fractions of the identified species.

Data Presentation

Quantitative data from the combustion experiments should be summarized in structured tables for easy comparison and analysis.

Table 1: Ignition Delay Times for this compound (Hypothetical Data)

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Ignition Delay Time (μs)
1000101.0850
1100101.0320
1200101.0150
1100201.0250
1100100.5450

Table 2: Major Species Mole Fractions in a JSR at 800 K (Hypothetical Data)

SpeciesMole Fraction (%)
This compound45.0
O250.0
CO2.5
CO21.0
H2O1.0
Ethylene0.3
Propene0.2

Generalized Combustion Pathway

The combustion of a large, branched alkane like this compound proceeds through a complex network of elementary reactions. A simplified, high-level representation of this process is shown below.

G Fuel This compound AlkylRadicals Alkyl Radicals Fuel->AlkylRadicals H-abstraction Radicals H, O, OH Radicals Radicals->Fuel Radicals->AlkylRadicals Alkenes Smaller Alkenes (e.g., Ethylene, Propene) Radicals->Alkenes Oxygenated Oxygenated Intermediates (Aldehydes, Ketones) Radicals->Oxygenated CO CO Radicals->CO AlkylRadicals->Alkenes β-scission Alkenes->Oxygenated Oxygenated->CO CO2 CO2 + H2O (Final Products) CO->CO2 + OH

Generalized high-level combustion pathway for a large alkane.

References

Application Notes and Protocols for the Analytical Separation of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers. These isomers often exhibit similar physicochemical properties, presenting a significant analytical challenge for their separation and identification. In various fields, including petrochemical analysis, environmental science, and drug development, the specific isomeric composition of a sample can be of critical importance due to varying toxicological profiles and chemical reactivity among isomers. This document provides detailed application notes and experimental protocols for the separation of dodecane isomers using high-resolution gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC).

Principle of Separation

The primary technique for the separation of volatile hydrocarbon isomers like those of dodecane is high-resolution capillary gas chromatography. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner surface of a long, narrow capillary column. For nonpolar analytes such as alkanes, nonpolar stationary phases are typically employed.[1] In this scenario, the elution order is primarily determined by the boiling points and, to a lesser extent, the molecular shape of the isomers. Generally, for a given carbon number, the boiling point decreases with increased branching. Therefore, more highly branched isomers tend to have lower boiling points and, consequently, shorter retention times than their linear or less-branched counterparts.

For highly complex mixtures where one-dimensional GC does not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power.[2] In GCxGC, the effluent from a primary analytical column is continuously transferred to a second, shorter column with a different stationary phase for a second dimension of separation. For hydrocarbon analysis, a common setup involves a nonpolar first-dimension column and a mid-polar or polar second-dimension column (a "reversed setup").[3] This allows for the separation of compounds based on volatility in the first dimension and polarity in the second, providing a structured two-dimensional chromatogram where isomers can be grouped and more readily identified.[3]

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the routine analysis of dodecane isomer mixtures with a moderate level of complexity.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar capillary column is recommended. A common choice is a 100% dimethylpolysiloxane (e.g., DB-1, HP-1, or equivalent) or a 5% phenyl / 95% methylpolysiloxane (e.g., DB-5, HP-5ms, or equivalent) stationary phase.[1]

    • Recommended Dimensions: 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness. Longer columns will provide better resolution.

  • Carrier Gas: Helium or Hydrogen at high purity.

Operating Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1) or Splitless for trace analysis
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature: 40 °C, hold for 5 minutesRamp 1: 2 °C/min to 150 °CRamp 2: 10 °C/min to 250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Sample Preparation:

  • Prepare a stock solution of the dodecane isomer mixture in a volatile, high-purity solvent such as n-hexane. A concentration of 1000 µg/mL is a good starting point.

  • Prepare a series of dilutions from the stock solution to create calibration standards if quantitative analysis is required.

  • For identification purposes, an n-alkane standard mixture (e.g., C8-C20) should be prepared in the same solvent to determine the Kovats Retention Indices (RI) of the dodecane isomers.[4]

Data Analysis:

  • Identify the peaks corresponding to the dodecane isomers in the chromatogram.

  • Calculate the Kovats Retention Index for each peak using the retention times of the n-alkane standards. The formula for a temperature-programmed run is: RI = 100 * [n + (N - n) * (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))] where:

    • n is the carbon number of the n-alkane eluting before the unknown.

    • N is the carbon number of the n-alkane eluting after the unknown.

    • t_R is the retention time.

  • Compare the calculated RI values with literature or database values for dodecane isomer identification.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of each isomer against its concentration.

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

This protocol is designed for the detailed analysis of complex dodecane isomer mixtures, providing superior separation and confident identification.

Instrumentation:

  • GCxGC System: A gas chromatograph equipped with a thermal or cryogenic modulator.

  • Detector: A high-speed Time-of-Flight Mass Spectrometer (TOF-MS). A Flame Ionization Detector (FID) can also be used for quantification.[3]

  • First Dimension (1D) Column: Non-polar column, e.g., SGE DBX5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]

  • Second Dimension (2D) Column: Mid-polar or polar column, e.g., SGE DBX50 (1-2 m x 0.1 mm I.D., 0.1 µm film thickness).[5]

Operating Conditions:

ParameterValue
Injector Temperature 280 °C
Injection Mode Split (100:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
1D Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutesRamp: 3 °C/min to 280 °C, hold for 5 minutes
2D Oven Temperature Offset +5 °C relative to the main oven
Modulation Period 6 seconds
Hot Pulse Duration 0.6 seconds
MS Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Mass Range 40-400 m/z
Acquisition Rate 100 spectra/second

Sample Preparation:

Sample preparation is the same as for Protocol 1.

Data Analysis:

  • The GCxGC-TOFMS system will generate a two-dimensional contour plot where the x-axis represents the retention time in the first dimension (volatility) and the y-axis represents the retention time in the second dimension (polarity).

  • Saturated hydrocarbons, including all dodecane isomers, will appear in a specific region of the 2D chromatogram, typically in the upper half when using a reversed column set.[3]

  • Isomers will be grouped based on their structural features (e.g., degree of branching).

  • The mass spectrometer provides mass spectral data for each separated peak, aiding in identification. While many alkane isomers produce similar mass spectra under standard 70 eV electron ionization, soft ionization techniques can be employed to enhance the molecular ion and aid in distinguishing isomers.[5]

  • Quantification can be performed by integrating the volume of the "blobs" in the 2D chromatogram.

Data Presentation

Table 1: Kovats Retention Indices of n-Dodecane on Different GC Columns

Stationary PhaseColumn TypeRetention Index
100% Dimethylpolysiloxane (e.g., DB-1)Non-polar1200
5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5)Non-polar1200
Polyethylene Glycol (e.g., DB-WAX)Polar1473
SqualaneNon-polar1200

Note: Retention indices are standardized values; the exact retention time will vary depending on the specific instrument conditions.

Elution Order of Dodecane Isomers:

The general elution order of dodecane isomers on a non-polar column is as follows:

  • Highly branched isomers (e.g., tetramethyl- and trimethyl-octanes) elute first due to their lower boiling points.

  • Dimethyl- and ethyl-decanes will elute next. The position of the branches influences the retention time; isomers with more central branching tend to have lower boiling points and elute earlier.

  • Methyl-undecanes will follow, with the elution order depending on the position of the methyl group.

  • n-Dodecane , the linear isomer, will have the highest boiling point and therefore the longest retention time among all dodecane isomers on a non-polar column.

Visualizations

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Dodecane Isomer Mixture sample_prep Dilution to working concentration sample->sample_prep solvent Hexane solvent->sample_prep standard n-Alkane Standard (C8-C20) standard_prep Dilution of n-alkane standard standard->standard_prep injector GC Injector sample_prep->injector standard_prep->injector column Non-polar Capillary Column (e.g., DB-1) injector->column detector Flame Ionization Detector (FID) column->detector chromatogram Chromatogram Acquisition detector->chromatogram ri_calc Kovats RI Calculation chromatogram->ri_calc quant Quantification chromatogram->quant identification Isomer Identification ri_calc->identification

Caption: Workflow for the separation and identification of dodecane isomers using GC-FID.

Principle of GCxGC Separation

GCxGC_Principle cluster_injection Injection cluster_separation Separation cluster_detection Detection sample Sample Injection dim1 First Dimension Non-polar Column (Separation by Volatility) sample->dim1 modulator Modulator (Cryogenic or Thermal) dim1->modulator Effluent Transfer dim2 Second Dimension Polar Column (Separation by Polarity) modulator->dim2 Re-injection detector Detector (TOF-MS or FID) dim2->detector chromatogram 2D Chromatogram detector->chromatogram

Caption: Principle of comprehensive two-dimensional gas chromatography (GCxGC).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of highly branched alkanes. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of highly branched alkanes so challenging?

The primary challenge lies in the subtle physical and chemical differences between isomers. Highly branched alkanes with the same molecular weight often have very similar boiling points, polarities, and solubilities, making them difficult to separate using conventional purification techniques like distillation and chromatography. Their often oily or waxy nature can also complicate crystallization.

Q2: How does branching affect the boiling point of an alkane?

For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point.[1][2] This is because the more compact, spherical shape of highly branched alkanes reduces the surface area available for intermolecular van der Waals forces.[1][2] Consequently, less energy is required to overcome these weaker forces.

Q3: What is co-elution in the context of gas chromatography (GC) and why is it a problem for branched alkanes?

Co-elution occurs when two or more compounds elute from a chromatography column at the same time, appearing as a single peak. This is a common issue with highly branched alkane isomers due to their similar interactions with the stationary phase. Co-elution hinders accurate quantification and isolation of pure compounds.

Q4: Can azeotropes form during the distillation of branched alkane mixtures?

Yes, highly branched alkanes can form azeotropes, which are mixtures that boil at a constant temperature, making separation by conventional distillation impossible.[3] An azeotrope's vapor phase has the same composition as its liquid phase.

Q5: My highly branched alkane is an oil or a waxy solid at room temperature. How can I purify it by crystallization?

Purifying oily or waxy compounds by crystallization can be challenging but is often achievable.[4] The key is to find a suitable solvent or solvent system. This may involve screening a variety of solvents or using a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Seeding with a pure crystal or scratching the inside of the flask can sometimes induce crystallization.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers with very close boiling points.

  • Potential Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase the number of theoretical plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, packed column).[5]

    • Optimize the reflux ratio: A higher reflux ratio (the ratio of condensed vapor returned to the column to the amount of product taken off) can improve separation but will increase distillation time.[6][7] The optimal reflux ratio is typically 1.2 to 1.5 times the minimum reflux ratio.[6]

    • Reduce the distillation rate: A slower distillation allows for more equilibrium stages on the column, enhancing separation.

    • Consider vacuum distillation: Lowering the pressure reduces the boiling points of the compounds and can sometimes increase the boiling point difference between isomers.[8]

Issue: Azeotrope formation prevents further separation.

  • Potential Cause: Strong intermolecular interactions between the alkane isomers or with impurities.

  • Troubleshooting Steps:

    • Azeotropic Distillation: Introduce an "entrainer," a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[3]

    • Pressure-Swing Distillation: The composition of an azeotrope is often pressure-dependent. By altering the distillation pressure, it may be possible to shift the azeotropic point and achieve separation.[3]

Gas Chromatography (GC)

Issue: Co-elution of branched alkane isomers.

  • Potential Cause: Suboptimal column selection or analytical parameters.

  • Troubleshooting Steps:

    • Select an appropriate stationary phase: For separating alkanes, non-polar stationary phases are generally recommended. The choice of stationary phase can significantly impact selectivity.[9][10]

    • Optimize the temperature program: A slower temperature ramp rate can provide better resolution between closely eluting peaks.

    • Adjust the carrier gas flow rate: Operating at the optimal linear velocity for the carrier gas (e.g., helium, hydrogen) will maximize column efficiency.

    • Use a longer column: Doubling the column length can increase resolution by about 40%.

    • Decrease the column's internal diameter: A smaller internal diameter enhances separation efficiency.

Issue: Peak tailing, leading to poor resolution and inaccurate quantification.

  • Potential Cause: Active sites in the GC system, improper column installation, or sample overload.

  • Troubleshooting Steps:

    • Check for active sites: Ensure the inlet liner and column are properly deactivated to prevent interactions with the analytes.

    • Verify proper column installation: The column should be cut cleanly and installed at the correct depth in the injector and detector.

    • Reduce sample concentration: Injecting a more dilute sample can prevent column overload.

Recrystallization

Issue: The highly branched alkane oils out instead of crystallizing.

  • Potential Cause: The compound's melting point is below the temperature of the solution, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Add more solvent: This can lower the saturation point and may allow crystals to form at a lower temperature.

    • Use a lower boiling point solvent: This will allow the solution to cool to a lower temperature before saturation is reached.

    • Try a different solvent or solvent system: A systematic screening of solvents is often necessary.[11][12]

    • Cool the solution very slowly: Slow cooling promotes the formation of well-ordered crystals over oil.

    • Seed the solution: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.

Issue: No crystal formation upon cooling.

  • Potential Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Troubleshooting Steps:

    • Use a less polar solvent: Branched alkanes are nonpolar and will be more likely to crystallize from a solvent in which they have lower solubility.

    • Employ a two-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[13]

    • Evaporate some of the solvent: Concentrating the solution can induce crystallization.

Data Presentation

Table 1: Boiling Points of Selected C8 Alkane Isomers

IsomerBoiling Point (°C)
n-octane125.7
2-methylheptane117.6
3-methylheptane118.9
2,2-dimethylhexane106.8
2,3-dimethylhexane115.6
2,4-dimethylhexane109.4
2,5-dimethylhexane109.1
3,3-dimethylhexane112.0
3,4-dimethylhexane117.7
2,2,4-trimethylpentane99.2

Note: Data compiled from various sources. Boiling points can vary slightly with atmospheric pressure.

Experimental Protocols

Protocol 1: Fractional Distillation of a Highly Branched Alkane Mixture

Objective: To separate a mixture of highly branched alkane isomers based on their boiling points.

Materials:

  • Mixture of highly branched alkanes

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux)[5]

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed.

  • Add the branched alkane mixture and a few boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. As the vapor of the most volatile component reaches the thermometer, the temperature will hold steady at its boiling point.

  • Collect the distillate in a receiving flask.

  • When the temperature begins to rise again, change the receiving flask to collect the next fraction.

  • Continue this process, collecting different fractions at their respective boiling points.

  • Analyze the purity of each fraction using a suitable technique, such as gas chromatography.

Protocol 2: Preparative Gas Chromatography (Prep GC) for Isomer Isolation

Objective: To isolate a pure, highly branched alkane isomer from a mixture.

Materials:

  • Preparative gas chromatograph with a fraction collector

  • Appropriate preparative GC column (typically a non-polar stationary phase)

  • Helium or hydrogen carrier gas

  • Syringe for injection

  • Collection vials

Procedure:

  • Develop an analytical GC method that shows good separation of the target isomer from impurities.

  • Scale up the method to the preparative GC system. This may involve adjusting the column dimensions, carrier gas flow rate, and temperature program.

  • Dissolve the branched alkane mixture in a minimal amount of a volatile solvent.

  • Inject an appropriate volume of the sample onto the preparative GC column. Avoid overloading the column.

  • Monitor the chromatogram and program the fraction collector to collect the peak corresponding to the target isomer.

  • Multiple injections may be necessary to obtain the desired quantity of the pure compound.

  • Combine the collected fractions and remove any residual solvent under a stream of nitrogen or by gentle warming under vacuum.

Protocol 3: Recrystallization of a Waxy Branched Alkane

Objective: To purify a waxy, highly branched alkane by recrystallization.

Materials:

  • Impure waxy branched alkane

  • A suitable solvent or solvent pair (e.g., acetone, ethyl acetate (B1210297), hexane/ethyl acetate mixture)[11][12]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the impure waxy solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the purified crystals, for example, by air drying or in a vacuum oven.

Visualizations

Fractional_Distillation_Workflow start Start: Mixture of Branched Alkanes setup Assemble Fractional Distillation Apparatus start->setup heat Gently Heat Mixture setup->heat vaporize Vapors Rise Through Fractionating Column heat->vaporize separate Isomers Separate Based on Boiling Point vaporize->separate condense Vapors Condense separate->condense collect Collect Distillate Fractions condense->collect analyze Analyze Purity of Fractions (e.g., GC) collect->analyze end End: Purified Alkane Fractions analyze->end

Caption: Workflow for purifying highly branched alkanes using fractional distillation.

GC_Troubleshooting_Logic start Problem: Co-elution of Isomers in GC q1 Is the stationary phase appropriate? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the temperature program optimized? a1_yes->q2 sol1 Select a non-polar stationary phase with appropriate selectivity. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are column dimensions optimal? a2_yes->q3 sol2 Decrease temperature ramp rate. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Resolution Improved a3_yes->end sol3 Increase column length or decrease internal diameter. a3_no->sol3 sol3->end

Caption: Troubleshooting logic for co-eluting isomers in gas chromatography.

References

Technical Support Center: Resolving Co-elution of Dodecane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving co-eluting dodecane (B42187) isomers in gas chromatography (GC).

Troubleshooting Guide: Resolving Co-eluting Dodecane Isomers

This guide provides a systematic approach to diagnosing and resolving co-elution issues encountered during the GC analysis of dodecane isomers.

Initial Assessment: Peak Shape Analysis

Question: My chromatogram shows one broad peak where I expect to see multiple dodecane isomers. How do I begin troubleshooting?

Answer: First, carefully examine the peak shape. An asymmetrical peak, such as one with a shoulder or tailing, is a strong indicator of co-elution.[1] If the peak is symmetrical but broader than expected for a single component, it may also be due to closely eluting isomers.

A logical workflow for troubleshooting peak shape issues is outlined below:

G Troubleshooting Workflow for Co-eluting Peaks start Co-elution Suspected peak_shape Analyze Peak Shape start->peak_shape broad_peak Broad, Symmetrical Peak peak_shape->broad_peak Symmetrical asymmetrical_peak Asymmetrical Peak (Shoulder/Tailing) peak_shape->asymmetrical_peak Asymmetrical check_efficiency Investigate System Efficiency broad_peak->check_efficiency check_selectivity Optimize Method Selectivity asymmetrical_peak->check_selectivity check_efficiency->check_selectivity Issue Persists solution Resolution Achieved check_efficiency->solution Problem Solved check_selectivity->solution Problem Solved

Caption: A logical workflow for troubleshooting co-eluting peaks in GC.

Scenario 1: Poor Peak Shape (Broadening and Tailing)

Question: My dodecane isomer peaks are broad and tailing. What are the likely causes and how can I fix this?

Answer: Peak broadening and tailing often indicate issues with the GC system's efficiency or interactions between the analytes and the system. Here are the common causes and solutions:

  • Improper Column Installation: An incorrect installation depth in the inlet or detector can create dead volumes, leading to peak tailing.

    • Solution: Carefully reinstall the column according to the manufacturer's instructions for your specific GC model.

  • Contaminated Inlet Liner: Active sites in a dirty liner can interact with analytes, causing peak tailing.

    • Solution: Replace the inlet liner with a new, deactivated one. Regular replacement is crucial for maintaining good peak shape.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.

    • Solution: Trim the first 10-20 cm of the column. This removes the contaminated section and exposes a fresh surface.

  • Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas significantly impacts peak width.

    • Solution: Optimize the carrier gas flow rate. For helium, a linear velocity of 20-40 cm/s is generally a good starting point. You can perform a van Deemter analysis to determine the optimal flow rate for your specific column and conditions.

Scenario 2: Sharp but Overlapping Peaks (Poor Selectivity)

Question: My peaks are sharp, but the dodecane isomers are still not separating. What should I do?

Answer: This indicates a selectivity issue, meaning the stationary phase is not interacting differently enough with the various isomers. Here are strategies to improve selectivity:

  • Optimize the Temperature Program: The oven temperature program has a significant impact on the separation of compounds with close boiling points.[2]

    • Solution: Start with a slow temperature ramp (e.g., 1-2 °C/min) through the elution range of the dodecane isomers. A lower starting temperature can also improve the separation of more volatile isomers.

  • Change the Stationary Phase: The choice of stationary phase is the most critical factor for selectivity. For non-polar dodecane isomers, subtle differences in their interaction with the stationary phase are needed for separation.

    • Solution:

      • Standard Non-Polar Columns (e.g., DB-5, HP-5): These columns separate based on boiling points. Branched isomers generally have lower boiling points and will elute earlier than n-dodecane.[3] However, resolving closely related branched isomers can be challenging.

      • Ionic Liquid (IL) Columns: These columns offer unique selectivities due to their multiple interaction mechanisms.[4][5] They can provide enhanced resolution of structurally similar compounds like isomers.

      • Liquid Crystalline Columns: These stationary phases provide separation based on the shape of the molecule and can be highly effective for separating isomers.[6]

  • Increase Column Length or Decrease Internal Diameter:

    • Solution: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution. A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) also enhances efficiency.

Advanced Technique: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Question: I've tried optimizing my 1D-GC method, but I still can't resolve all the dodecane isomers. What's the next step?

Answer: For highly complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution.[7] GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second) to provide a much higher peak capacity and resolution.

G GCxGC Experimental Workflow injector Injector column1 1st Dimension Column (e.g., Non-polar) injector->column1 modulator Modulator column1->modulator column2 2nd Dimension Column (e.g., Polar) modulator->column2 detector Detector (fast acquisition) column2->detector data_processing Data Processing & Visualization detector->data_processing

Caption: A simplified workflow of a GCxGC system.

The modulator traps fractions from the first column and re-injects them onto the second column, resulting in a two-dimensional chromatogram where structurally related compounds appear in organized patterns. This technique is particularly well-suited for resolving the complex mixture of branched alkanes found in petroleum samples.[5]

Quantitative Data

Stationary PhaseColumn TypeRetention Index (n-dodecane)Reference
DB-55% Phenyl-methylpolysiloxane1199[4]
HP-101100% Dimethylpolysiloxane1200[4]
HP-20MPolyethylene glycol (PEG)1200[4]
HP-FFAPNitroterephthalic acid modified PEG1200[4]
SE-525% Phenyl-methylpolysiloxane1200[4]

Experimental Protocols

Protocol 1: Standard GC-FID Method for Dodecane Isomer Screening

This protocol provides a starting point for the analysis of a mixture of dodecane isomers using a standard GC-Flame Ionization Detector (FID) system.

1. Sample Preparation:

  • Prepare a 100 ppm solution of the dodecane isomer mixture in a volatile solvent such as hexane (B92381) or pentane.

2. GC-FID Parameters:

ParameterSetting
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate2 °C/min to 150 °C
Final Temperature150 °C, hold for 5 minutes
Detector
TypeFlame Ionization Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

3. Data Analysis:

  • Integrate the resulting peaks and calculate their retention times. Use a C8-C20 n-alkane standard mixture to determine the retention indices of the dodecane isomers for comparison with literature values.

Protocol 2: GCxGC-TOFMS for Comprehensive Dodecane Isomer Analysis

This protocol outlines a more advanced method for achieving high-resolution separation of dodecane isomers.

1. Sample Preparation:

  • Prepare a 10-50 ppm solution of the dodecane isomer mixture in hexane.

2. GCxGC-TOFMS Parameters:

ParameterSetting
Injector Split/Splitless
Injector Temperature280 °C
Injection Volume1 µL
Split Ratio100:1
First Dimension Column
Stationary PhaseNon-polar (e.g., 100% dimethylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Second Dimension Column
Stationary PhaseMid-polar (e.g., 50% phenyl-polysiloxane)
Dimensions1.5 m x 0.1 mm ID, 0.1 µm film thickness
Modulator
TypeThermal (e.g., liquid nitrogen cooled)
Modulation Period4 seconds
Carrier Gas
GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature50 °C, hold for 1 minute
Ramp Rate3 °C/min to 250 °C
Final Temperature250 °C, hold for 10 minutes
Detector
TypeTime-of-Flight Mass Spectrometer (TOF-MS)
Mass Range40-400 m/z
Acquisition Rate100 Hz

3. Data Analysis:

  • Use specialized GCxGC software to generate and analyze the two-dimensional chromatogram. Identify isomer groups based on their elution patterns and mass spectra.

Frequently Asked Questions (FAQs)

Q1: Why do branched dodecane isomers elute before n-dodecane on a non-polar column? A1: On a non-polar stationary phase, elution order is primarily determined by the boiling point of the analytes. Branching in alkanes lowers their boiling points compared to the corresponding straight-chain isomer.[3] Therefore, branched dodecane isomers are more volatile and will elute before the linear n-dodecane.

Q2: Can I use mass spectrometry (MS) to differentiate co-eluting dodecane isomers? A2: Standard electron ionization (EI) mass spectrometry is often insufficient for differentiating co-eluting alkane isomers because they produce very similar fragmentation patterns, dominated by low mass fragments.[3] While there might be subtle differences in the relative abundances of certain ions, unambiguous identification is difficult. Soft ionization techniques or GCxGC-MS are more effective for this purpose.

Q3: What is the "unresolved complex mixture" (UCM) and how does it relate to dodecane isomers? A3: The UCM is a characteristic "hump" seen in the chromatograms of complex hydrocarbon mixtures like crude oil or diesel fuel. It consists of a vast number of co-eluting branched and cyclic hydrocarbons that cannot be resolved into individual peaks by conventional GC. Dodecane isomers are significant contributors to the UCM in relevant samples.

Q4: How can I confirm the identity of a specific dodecane isomer peak? A4: The most reliable method is to inject an authentic standard of the suspected isomer and compare its retention time with the peak in your sample under identical chromatographic conditions. If a standard is not available, comparison of experimentally determined retention indices with literature values on the same stationary phase can provide a tentative identification.

Q5: My baseline is drifting upwards during the temperature program. What could be the cause? A5: An upward drifting baseline is often due to column bleed, where the stationary phase degrades at higher temperatures. Ensure that you are not exceeding the maximum operating temperature of your column. Using a high-purity carrier gas and ensuring a leak-free system can also minimize column bleed.

References

Technical Support Center: 3,5-Dimethyl-4-propylheptane Mass Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-dimethyl-4-propylheptane and encountering issues with mass spectrum fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak ([M]⁺) for this compound weak or absent in my EI mass spectrum?

A1: The molecular ion of this compound (m/z 170) is often weak or entirely absent in Electron Ionization (EI) mass spectrometry.[1][2] This is a common characteristic of highly branched alkanes.[1][2] The energy from electron impact causes rapid fragmentation at the branching points, leading to the formation of stable secondary and tertiary carbocations.[2][3][4] Because the molecule fragments so readily, very few intact molecular ions reach the detector.[5]

Q2: What are the expected major fragments in the mass spectrum of this compound?

A2: Fragmentation of branched alkanes is dominated by cleavage at the branching points to form the most stable carbocations.[2][3] For this compound, the primary fragmentation pathways involve cleavage of the bonds adjacent to the highly substituted fourth carbon. The loss of the largest alkyl group at a branch is typically favored.[1]

Q3: I am observing a prominent peak at m/z 127. What does this fragment represent?

A3: A peak at m/z 127 corresponds to the loss of a propyl group (C₃H₇•, mass 43) from the molecular ion. This is a highly favorable fragmentation pathway as it results in a stable tertiary carbocation.

Q4: My spectrum shows a significant peak at m/z 99. What is its origin?

A4: The peak at m/z 99 is likely due to the loss of a pentyl group (C₅H₁₁•, mass 71) from the molecular ion. This cleavage also produces a stable carbocation and is an expected fragmentation pattern for this molecule.

Q5: How can I confirm the molecular weight of this compound if the molecular ion peak is not visible?

A5: To confirm the molecular weight, you can use a "soft" ionization technique that imparts less energy to the analyte molecule, thus reducing fragmentation.[5] Chemical Ionization (CI) is a good alternative to EI for this purpose, as it typically produces a prominent protonated molecule peak ([M+H]⁺), which for your compound would be at m/z 171.[5]

Troubleshooting Guide

Issue 1: Unexpected Peaks in the Spectrum

  • Possible Cause: Contamination from the sample, solvent, or GC column bleed. Phthalates and siloxanes are common contaminants.

  • Troubleshooting Steps:

    • Run a solvent blank to check for impurities in your solvent.

    • Ensure proper sample preparation to minimize contaminants.

    • Condition your GC column according to the manufacturer's instructions to reduce column bleed.

    • Check for leaks in the gas supply or at the fittings.[6]

Issue 2: Poor Signal Intensity or High Background Noise

  • Possible Cause: Low sample concentration, issues with the ionization source, or leaks in the system.[6][7]

  • Troubleshooting Steps:

    • Ensure your sample is at an appropriate concentration.[7]

    • Check and clean the ion source if necessary, following the instrument manufacturer's guidelines.

    • Perform a leak check on your system.[6]

    • Ensure high-purity carrier gas is being used.

Issue 3: Mass Accuracy and Resolution Problems

  • Possible Cause: The mass spectrometer is out of calibration.[7]

  • Troubleshooting Steps:

    • Perform a mass calibration using the appropriate calibration standard for your instrument.[7]

    • Ensure the instrument has had adequate time to stabilize after being powered on.

Quantitative Data Summary

The expected major fragments and their corresponding mass-to-charge ratios (m/z) for this compound are summarized in the table below. The relative abundance is a prediction based on general fragmentation rules for branched alkanes, where cleavage leading to more stable carbocations is favored.

Fragment Ion (Structure) Neutral Loss m/z of Fragment Predicted Relative Abundance
[C₁₂H₂₆]⁺ (Molecular Ion)-170Very Low / Absent
[C₉H₁₉]⁺C₃H₇• (Propyl radical)127High
[C₇H₁₅]⁺C₅H₁₁• (Pentyl radical)99High
[C₆H₁₃]⁺C₆H₁₃• (Hexyl radical)85Medium
[C₅H₁₁]⁺C₇H₁₅• (Heptyl radical)71Medium
[C₄H₉]⁺C₈H₁₇• (Octyl radical)57Medium
[C₃H₇]⁺C₉H₁₉• (Nonyl radical)43Medium

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

  • Sample Preparation: Dissolve a small amount of the this compound standard or sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. The concentration should be optimized for your instrument, typically in the range of 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating alkanes. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: Helium with a constant flow rate of approximately 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum of this peak and compare the observed fragmentation pattern to the expected pattern.

    • If using a library, compare the experimental spectrum to the library spectrum for confirmation.

Visualizations

Fragmentation_Pathway M [C12H26]+• m/z = 170 (Molecular Ion) F1 [C9H19]+ m/z = 127 M->F1 - C3H7• F2 [C7H15]+ m/z = 99 M->F2 - C5H11• F3 [C6H13]+ m/z = 85 M->F3 - C6H13• F4 [C5H11]+ m/z = 71 M->F4 - C7H15• F5 [C4H9]+ m/z = 57 M->F5 - C8H17• F6 [C3H7]+ m/z = 43 M->F6 - C9H19•

Caption: Predicted EI fragmentation pathway for this compound.

Troubleshooting_Workflow Start Mass Spectrum Issue (e.g., Weak/No [M]+, Unexpected Peaks) Check_MI Is Molecular Ion ([M]+) Weak or Absent? Start->Check_MI Use_Soft_Ionization Action: Use Soft Ionization (e.g., Chemical Ionization) Check_MI->Use_Soft_Ionization Yes Check_Contamination Are Unexpected Peaks Present? Check_MI->Check_Contamination No Use_Soft_Ionization->Check_Contamination Run_Blank Action: Run Solvent Blank, Check GC Column Bleed Check_Contamination->Run_Blank Yes Check_Signal Is Signal Intensity Poor? Check_Contamination->Check_Signal No Run_Blank->Check_Signal Check_Concentration Action: Verify Sample Concentration, Check for Leaks, Clean Ion Source Check_Signal->Check_Concentration Yes Check_Mass_Accuracy Is Mass Accuracy Off? Check_Signal->Check_Mass_Accuracy No Check_Concentration->Check_Mass_Accuracy Calibrate_MS Action: Calibrate Mass Spectrometer Check_Mass_Accuracy->Calibrate_MS Yes End Issue Resolved Check_Mass_Accuracy->End No Calibrate_MS->End

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: Optimizing NMR Parameters for 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural elucidation of 3,5-Dimethyl-4-propylheptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during NMR analysis of this compound.

Issue 1: Poor Signal Resolution and Significant Overlap in the 1H NMR Aliphatic Region (0.5-2.0 ppm)

  • Symptoms: Broad, poorly defined peaks and a crowded aliphatic region where individual multiplets are difficult to distinguish. This is common in branched alkanes due to the small differences in chemical environments.[1][2]

  • Solutions:

    • Optimize Shimming: Poor magnetic field homogeneity is a primary cause of broad spectral lines.[3][4] Ensure the sample is properly shimmed. Automated gradient shimming is a good starting point, but manual adjustment of Z1, Z2, X, and Y shims may be necessary for optimal resolution.[4]

    • Sample Concentration: Highly concentrated samples can lead to increased viscosity and line broadening.[3] If the signal-to-noise ratio is adequate, consider diluting the sample.

    • Use a Higher Field Spectrometer: Higher magnetic field strengths increase chemical shift dispersion, which can help to resolve overlapping signals.[5]

    • Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[6][7]

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the carbon skeleton.[7][8]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, resolving proton signals based on the larger chemical shift dispersion of 13C.[8][9]

Issue 2: Difficulty Assigning Diastereotopic Protons

  • Symptoms: More complex splitting patterns than expected, particularly for the methylene (B1212753) (CH2) groups adjacent to the chiral center at C4. In this compound, the methylene protons of the propyl group and the methylene protons within the heptane (B126788) chain near the chiral centers are diastereotopic.[10][11] This means they are chemically non-equivalent and will have different chemical shifts and couple to each other.[11][12]

  • Solutions:

    • High-Resolution 1D 1H NMR: Ensure the best possible resolution is achieved through careful shimming to resolve the distinct signals of the diastereotopic protons.

    • 2D NMR for Unambiguous Assignment:

      • HSQC: Will show two distinct cross-peaks for the two diastereotopic protons, each correlating to the same carbon signal.

      • COSY: Will show cross-peaks between the diastereotopic protons (geminal coupling) and to adjacent vicinal protons, helping to confirm their assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): Can provide further confirmation by showing correlations to carbons two and three bonds away.[7][8]

Issue 3: Weak Signal Intensity in 13C NMR Spectra

  • Symptoms: Low signal-to-noise ratio, making it difficult to identify all carbon signals, especially quaternary carbons.[13]

  • Solutions:

    • Increase Sample Concentration: 13C NMR is inherently less sensitive than 1H NMR and requires more concentrated samples.[14]

    • Increase the Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.

    • Optimize Relaxation Delay (D1) and Pulse Angle: For quantitative 13C NMR, a longer relaxation delay is needed. However, for routine spectra, a shorter delay with a smaller pulse angle (e.g., 30° or 45°) can improve signal intensity over a given time period.[15]

    • Use DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can help distinguish between CH, CH2, and CH3 groups and can provide enhanced signals for these carbons.[16]

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for this compound?

A1: Protons in branched alkanes typically resonate in the upfield region of the 1H NMR spectrum (0.5 - 2.0 ppm).[1] Carbon signals in the 13C NMR spectrum will also be in the aliphatic region (typically 10 - 60 ppm).[2] The exact chemical shifts will depend on the specific substitution pattern.

Q2: How should I prepare my sample for NMR analysis?

A2: The sample should be fully dissolved in a deuterated solvent (e.g., CDCl3) to provide a lock signal.[17] The solution should be free of any particulate matter, which can degrade spectral quality. Filtering the sample into a clean NMR tube is recommended.[13] For 1H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is usually sufficient, while 13C NMR may require 5-30 mg.[14]

Q3: Which 2D NMR experiments are most useful for this molecule?

A3: For a complex branched alkane like this compound, a combination of 2D NMR experiments is highly recommended for complete structural elucidation.[18][19]

  • COSY: To establish proton-proton connectivities.[8]

  • HSQC: To correlate protons with their directly attached carbons.[9]

  • HMBC: To identify longer-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule.[8]

Q4: Why do I see more signals than expected in the 1H NMR spectrum?

A4: The presence of chiral centers in this compound (at C3, C4, and C5) can lead to diastereotopicity of protons, particularly in the CH2 groups.[10][20] These diastereotopic protons are non-equivalent and will give rise to separate signals, leading to a more complex spectrum than might be initially predicted.[11]

Data Presentation

Table 1: Typical 1H and 13C NMR Acquisition Parameters

Parameter1H NMR13C NMR
Pulse Programzg30zgpg30
SolventCDCl3CDCl3
Temperature298 K298 K
Spectral Width12 ppm220 ppm
Acquisition Time2-4 s1-2 s
Relaxation Delay (D1)1-2 s2 s
Number of Scans8-161024 or more
Pulse Angle30°30°

Table 2: Recommended 2D NMR Experiments and Key Parameters

ExperimentPurposeKey Parameters
COSY H-H CorrelationSpectral width set to cover all proton signals.
HSQC One-bond C-H Correlation13C spectral width set to cover the aliphatic region.
HMBC Long-range (2-3 bond) C-H CorrelationOptimized for nJCH couplings of 4-8 Hz.

Experimental Protocols

Protocol 1: Standard 1D 1H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl3. Filter the solution into a 5 mm NMR tube.[21]

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and tune the probe.

  • Shimming: Perform automated gradient shimming. Manually adjust Z1 and Z2 shims to minimize the lock signal linewidth.

  • Acquisition: Acquire the spectrum using the parameters outlined in Table 1.

  • Processing: Apply a Fourier transform to the FID. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl3 at 7.26 ppm).

Protocol 2: 2D HSQC

  • Sample Preparation: Use the same sample as for the 1D 1H NMR. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Load a standard HSQC pulse sequence.

  • Parameter Optimization: Set the 1H spectral width to encompass all proton signals. Set the 13C spectral width to cover the expected aliphatic carbon region (e.g., 0-80 ppm).

  • Acquisition: The number of scans will depend on the sample concentration, but typically 2-4 scans per increment are sufficient.

  • Processing: Process the data using a sine-bell window function in both dimensions followed by a 2D Fourier transform. Phase the spectrum and calibrate both axes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Analysis & Structure Elucidation prep Dissolve 5-10 mg in CDCl3 Filter into NMR tube proton_nmr Acquire 1D 1H NMR prep->proton_nmr carbon_nmr Acquire 1D 13C NMR proton_nmr->carbon_nmr Assess signal complexity analysis Integrate & Assign Signals Combine all data proton_nmr->analysis cosy Acquire 2D COSY carbon_nmr->cosy If significant overlap carbon_nmr->analysis hsqc Acquire 2D HSQC cosy->hsqc cosy->analysis hmbc Acquire 2D HMBC hsqc->hmbc hsqc->analysis hmbc->analysis

Caption: Experimental workflow for NMR analysis of this compound.

troubleshooting_logic start Poor Signal Resolution in 1H Spectrum? check_shims Re-shim the sample manually? start->check_shims Yes no_solution Consult Instrument Manager start->no_solution No check_conc Dilute the sample? check_shims->check_conc Still poor solution Problem Resolved check_shims->solution Improved use_2d Acquire 2D NMR (COSY, HSQC) check_conc->use_2d Still poor check_conc->solution Improved use_2d->solution

Caption: Troubleshooting logic for poor signal resolution in 1H NMR.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-Dimethyl-4-propylheptane. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a Grignard-based route.

Q1: My Grignard reaction is not initiating. What could be the problem?

A1: Failure of Grignard reaction initiation is a common issue. The primary causes are typically:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.[1] To overcome this, you can try gentle heating, adding a small crystal of iodine, or a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched.[1][2] Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon), and that all solvents are anhydrous.[1] Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[1]

Q2: The yield of my desired tertiary alcohol is low, and I have recovered a significant amount of the starting ketone. What is happening?

A2: This is likely due to the Grignard reagent acting as a base rather than a nucleophile, a common issue with sterically hindered ketones.[1][3] This leads to the following side reactions:

  • Enolization: The Grignard reagent abstracts an α-hydrogen from the ketone, forming an enolate.[1][3] Upon workup, the starting ketone is recovered.[1] To minimize this, consider using a less sterically hindered Grignard reagent if your synthesis allows, or switch to an organolithium reagent which is less prone to enolization.[1]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][3]

Q3: I am observing a significant amount of a higher molecular weight alkane byproduct. What is its origin?

A3: This is likely due to a Wurtz-type coupling side reaction.[1] This occurs when the Grignard reagent reacts with the unreacted alkyl halide starting material, leading to a homo-coupled alkane.[1] To minimize this, ensure the slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[1]

Q4: My final product is a mixture of isomers after the dehydration and hydrogenation steps. How can I improve the selectivity?

A4: The dehydration of the tertiary alcohol intermediate can lead to a mixture of alkene isomers. The subsequent hydrogenation will then produce the desired alkane along with other isomeric alkanes, which can be difficult to separate. To address this:

  • Dehydration Conditions: The choice of dehydration agent and conditions can influence the regioselectivity of the elimination. Explore different acidic catalysts and temperature profiles.

  • Alternative Reduction: Instead of dehydration and hydrogenation, consider a direct reduction of the tertiary alcohol. However, this can be challenging. A more robust method would be to convert the alcohol to a halide or tosylate and then perform a reduction, for example, with lithium aluminum hydride.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable synthetic strategy for a highly branched alkane like this compound?

A1: While several methods exist for alkane synthesis, a common and versatile approach for highly branched structures is the use of organometallic reagents.[4][5] A robust strategy involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.[4] Another powerful method is the Corey-House synthesis, which directly forms a carbon-carbon bond to yield the alkane.[5][6] However, the Corey-House reaction works best with primary alkyl halides, and can give unwanted side reactions with secondary and tertiary halides.[7]

Q2: Why is anhydrous ether a crucial solvent for Grignard reactions?

A2: Anhydrous ethereal solvents, such as diethyl ether or THF, are essential for two main reasons.[1] Firstly, they are aprotic and will not react with the highly basic Grignard reagent.[2] Secondly, the lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent, stabilizing the organometallic complex.[1] THF is often preferred for less reactive halides.[1]

Q3: Can I use a tertiary alkyl halide to prepare the Grignard reagent?

A3: While possible, it is challenging to prepare Grignard reagents from tertiary alkyl halides due to competing elimination reactions.

Q4: What are the main advantages of the Corey-House synthesis over the Wurtz reaction for preparing unsymmetrical alkanes?

A4: The Corey-House synthesis is superior for preparing unsymmetrical alkanes because it is a cross-coupling reaction that selectively joins two different alkyl groups.[6][8] In contrast, the Wurtz reaction, which involves the reaction of two alkyl halides with sodium metal, is only efficient for the synthesis of symmetrical alkanes. When used with two different alkyl halides, the Wurtz reaction produces a mixture of three different alkanes (R-R, R'-R', and R-R'), which are often difficult to separate. The Corey-House reaction, however, gives the cross-coupled product R-R' in high yield.[6]

Quantitative Data Summary

The following table summarizes the potential side products and their impact on the overall yield in the synthesis of this compound via a Grignard route. The percentages are illustrative and can vary significantly based on reaction conditions.

Side Reaction Byproduct(s) Typical Impact on Yield Mitigation Strategy
Wurtz CouplingHexane (from propyl bromide)5-15%Slow addition of alkyl halide
EnolizationRecovered starting ketone10-30%Use of organolithium reagents, lower temperature
Reduction3,5-Dimethyl-4-heptanol5-10%Use of a Grignard reagent without β-hydrogens (if possible)

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from 1-bromopropane (B46711) and 2,4-dimethyl-3-hexanone (B96374), followed by dehydration and hydrogenation.

Step 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a few drops of the 1-bromopropane solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2,4-dimethyl-3-hexanone

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve 2,4-dimethyl-3-hexanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Workup and Isolation of 3,5-Dimethyl-4-propyl-4-heptanol

  • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Step 4: Dehydration of the Tertiary Alcohol

  • Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to distill the resulting alkene(s).

Step 5: Hydrogenation of the Alkene Mixture

  • Dissolve the collected alkene(s) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).

  • Filter the mixture through Celite to remove the catalyst and wash with the solvent.

  • Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Visualizations

Synthesis_Pathway 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide  + Mg, Ether Mg, Ether Mg, Ether Tertiary Alcohol Tertiary Alcohol Propylmagnesium Bromide->Tertiary Alcohol  + 2,4-Dimethyl-3-hexanone 2,4-Dimethyl-3-hexanone 2,4-Dimethyl-3-hexanone Alkene Mixture Alkene Mixture Tertiary Alcohol->Alkene Mixture  + Dehydration (H+) Dehydration (H+) Dehydration (H+) This compound This compound Alkene Mixture->this compound  + Hydrogenation (H2, Pd/C) Hydrogenation (H2, Pd/C) Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Side_Reaction Propylmagnesium Bromide Propylmagnesium Bromide Hexane Hexane Propylmagnesium Bromide->Hexane  Wurtz Coupling 1-Bromopropane 1-Bromopropane 1-Bromopropane->Hexane

Caption: Wurtz coupling side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_ketone Recovered Starting Ketone? start->check_ketone check_byproduct High MW Byproduct? check_ketone->check_byproduct No enolization Issue: Enolization/Reduction Solution: Use Organolithium, Lower Temp check_ketone->enolization Yes check_isomers Product is Isomer Mixture? check_byproduct->check_isomers No wurtz Issue: Wurtz Coupling Solution: Slow Alkyl Halide Addition check_byproduct->wurtz Yes dehydration Issue: Non-selective Dehydration Solution: Optimize Dehydration/Alternative Reduction check_isomers->dehydration Yes end Improved Synthesis check_isomers->end No enolization->end wurtz->end dehydration->end

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-propylheptane. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect it from direct sunlight and sources of ignition, as it is a flammable liquid.[1]

Q2: What is the expected stability of this compound under standard laboratory conditions?

A2: this compound is a saturated branched alkane. Alkanes are generally stable compounds. Under normal laboratory conditions and when stored correctly, it is not expected to decompose. However, prolonged exposure to high temperatures, strong oxidizing agents, or UV light could potentially lead to degradation over time.

Q3: Are there any known incompatibilities for this compound?

A3: Avoid contact with strong oxidizing agents, as they can react exothermically with alkanes. Keep it away from open flames, sparks, and hot surfaces due to its flammability.[1]

Q4: What are the primary safety hazards associated with this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent Experimental Results Sample degradation due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed, away from light).2. Perform a purity analysis (e.g., via Gas Chromatography-Mass Spectrometry - GC-MS) on a new and an old sample to check for degradation products.3. If degradation is confirmed, use a fresh, unopened sample for subsequent experiments.
Contamination of the sample.1. Ensure all glassware and equipment are scrupulously clean and dry before use.2. Use high-purity solvents and reagents.3. Filter the sample if particulate matter is suspected.
Cloudy or Discolored Appearance Presence of moisture or impurities.1. If moisture is suspected, consider drying the compound using a suitable drying agent that is inert to alkanes.2. Analyze the sample for impurities using an appropriate analytical technique like GC-MS.
Partial freezing of the sample.1. Gently warm the sample to room temperature to ensure it is fully liquid and homogenous before use. The estimated melting point is -50.8°C, so freezing is unlikely at standard lab temperatures.[2]
Difficulty Dissolving in a Solvent Incorrect solvent choice.1. This compound, as a nonpolar alkane, will be soluble in nonpolar organic solvents (e.g., hexane, heptane, toluene) and have low solubility in polar solvents like water or ethanol. 2. Consult solubility data for similar branched alkanes to select an appropriate solvent.

Experimental Protocols

Protocol: Stability Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to assess the stability of this compound over time under specific storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity nonpolar solvent (e.g., hexane) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into multiple amber glass vials with airtight caps.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Initial Analysis (Time Zero):

    • Immediately analyze one of the freshly prepared vials using GC-MS to establish a baseline chromatogram and mass spectrum.

    • Integrate the peak corresponding to this compound and record the peak area.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample using the same GC-MS method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the baseline (time zero) chromatogram.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Compare the peak area of this compound at each time point to the initial peak area to quantify any potential degradation. A significant decrease in the peak area suggests instability under those storage conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Evaluation prep1 Prepare Stock Solution (1 mg/mL in Hexane) prep2 Aliquot into Amber Vials prep1->prep2 storage1 Room Temperature prep2->storage1 storage2 4°C prep2->storage2 storage3 -20°C prep2->storage3 storage4 Exposure to Light prep2->storage4 analysis1 Initial GC-MS Analysis (Time Zero) prep2->analysis1 analysis2 Time-Point GC-MS Analysis (e.g., 1, 4, 12 weeks) storage1->analysis2 storage2->analysis2 storage3->analysis2 storage4->analysis2 results1 Compare Chromatograms analysis2->results1 results2 Identify Degradation Products results1->results2 results3 Quantify Purity Change results2->results3

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Sealed, Dark) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_purity Perform Purity Analysis (e.g., GC-MS) storage_ok->check_purity remedy_storage Action: Use a fresh sample and store correctly. storage_bad->remedy_storage end Problem Resolved remedy_storage->end purity_ok Purity Confirmed check_purity->purity_ok OK purity_bad Degradation/Contamination Detected check_purity->purity_bad Not OK check_protocol Review Experimental Protocol (Glassware, Reagents, etc.) purity_ok->check_protocol remedy_purity Action: Obtain a new, high-purity batch of the compound. purity_bad->remedy_purity remedy_purity->end check_protocol->end

Caption: Troubleshooting flowchart for inconsistent experimental outcomes.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4-propylheptane. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of this compound. A typical synthesis route involves three key stages:

  • Grignard Reaction: Formation of a tertiary alcohol, 3,5-Dimethyl-4-propylheptan-4-ol, by reacting a propylmagnesium halide with 4-heptanone (B92745).

  • Dehydration: Elimination of water from the tertiary alcohol to form a mixture of alkenes, primarily 3,5-Dimethyl-4-propylhept-3-ene and 3,5-Dimethyl-4-propylhept-4-ene.

  • Hydrogenation: Saturation of the carbon-carbon double bond of the alkene mixture to yield the final product, this compound.

Grignard Reaction Troubleshooting

Question: Why is the yield of my Grignard reaction to produce 3,5-Dimethyl-4-propylheptan-4-ol consistently low?

Answer: Low yields in a Grignard reaction are a common issue and can often be attributed to several factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1] Any moisture in the glassware, starting materials, or solvent will quench the Grignard reagent, reducing the yield.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and dry the 1-bromopropane (B46711) and 4-heptanone over a suitable drying agent.

  • Impure Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle or use a commercially available activated magnesium. A small crystal of iodine can also be added to help initiate the reaction.[2]

  • Side Reactions: Ketones with alpha-hydrogens, like 4-heptanone, can undergo enolization in the presence of the strongly basic Grignard reagent. This regenerates the ketone upon workup, thus lowering the yield of the desired alcohol.[3]

    • Solution: Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.

Question: My crude product from the Grignard reaction contains significant amounts of unreacted 4-heptanone. What went wrong?

Answer: The presence of a large amount of unreacted ketone suggests that the Grignard reagent was not formed in sufficient quantity or was consumed by side reactions.

  • Troubleshooting Steps:

    • Verify Grignard Reagent Formation: Before adding the ketone, ensure the Grignard reagent has formed. The solution should turn cloudy and may become warm.

    • Check for Moisture: As mentioned above, water will consume the Grignard reagent.

    • Molar Ratio: Ensure you are using a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the ketone.

Dehydration Troubleshooting

Question: The dehydration of 3,5-Dimethyl-4-propylheptan-4-ol resulted in a complex mixture of products, and the yield of the desired alkene is low. How can I improve this?

Answer: Dehydration of tertiary alcohols can sometimes lead to rearrangements and the formation of multiple alkene isomers.

  • Choice of Dehydrating Agent: Strong, hot acids (like concentrated sulfuric or phosphoric acid) can promote carbocation rearrangements, leading to a wider range of products.

    • Solution: A milder dehydration agent such as phosphorus oxychloride (POCl₃) in pyridine (B92270) is often more selective and can minimize rearrangements.[4]

  • Reaction Temperature: High temperatures can lead to charring and the formation of polymeric byproducts.

    • Solution: Maintain the recommended reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid prolonged heating.

Hydrogenation Troubleshooting

Question: The hydrogenation of my alkene mixture is very slow or incomplete. What could be the issue?

Answer: Incomplete hydrogenation can be due to catalyst deactivation or issues with the reaction setup.

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material, particularly sulfur or nitrogen-containing compounds.[5]

    • Solution: Ensure the alkene starting material is purified before hydrogenation. If catalyst poisoning is suspected, a fresh batch of catalyst should be used.

  • Insufficient Hydrogen Pressure: The reaction requires an adequate pressure of hydrogen gas to proceed efficiently.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized with hydrogen. For laboratory-scale reactions, a balloon of hydrogen is often sufficient, but for larger scales, a pressurized hydrogenation apparatus may be necessary.

  • Poor Mixing: The reaction is heterogeneous, involving a solid catalyst, a liquid substrate, and gaseous hydrogen.[6]

    • Solution: Vigorous stirring is essential to ensure good contact between all three phases.

Frequently Asked Questions (FAQs)

Q1: What are the most likely contaminants in my final this compound product?

A1: Contaminants can be carried over from each step of the synthesis. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-heptanone from the Grignard step.

  • Intermediate Products: Unreacted 3,5-Dimethyl-4-propylheptan-4-ol from incomplete dehydration, or unreacted alkenes (3,5-Dimethyl-4-propylhept-3-ene and isomers) from incomplete hydrogenation.

  • Side-Reaction Products: Isomers of this compound formed during dehydration-induced rearrangements. Wurtz coupling products from the Grignard reaction are also a possibility.[7]

Q2: How can I purify the final product to remove these contaminants?

A2: Fractional distillation is the most effective method for purifying this compound from the likely contaminants, as they will have different boiling points.

Table 1: Boiling Points of this compound and Potential Contaminants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₂₆170.33196[8]
4-HeptanoneC₇H₁₄O114.19144
3,5-Dimethyl-4-propylheptan-4-olC₁₂H₂₆O186.34~210-220 (estimated)
3,5-Dimethyl-4-propylhept-3-eneC₁₂H₂₄168.32~190-195 (estimated)

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating volatile components and identifying them based on their mass spectra. It can effectively identify and quantify the presence of starting materials, intermediates, and side products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the overall structure and can help quantify impurities if their signals are well-resolved from the product signals.[11][12] The absence of signals in the olefinic region (~4.5-6.5 ppm) indicates complete hydrogenation. The absence of a broad signal for an -OH proton indicates the absence of the alcohol intermediate.[13]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule and can help identify isomeric impurities.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for detecting the presence of functional group impurities.

    • A broad peak around 3200-3500 cm⁻¹ indicates the presence of the intermediate alcohol (-OH stretch).[15]

    • A sharp peak around 1715 cm⁻¹ would indicate residual ketone (C=O stretch).

    • The absence of these peaks in the final product suggests a high level of purity.

Experimental Protocols

A detailed experimental protocol for each stage of the synthesis is provided below.

Protocol 1: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol (Grignard Reaction)
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Grignard Reagent Formation: Add a small volume of anhydrous diethyl ether to the flask. Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small amount of the 1-bromopropane solution to the magnesium and, if necessary, gently warm the flask to initiate the reaction. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[1]

  • Reaction with Ketone: After the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.

  • Workup: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3,5-Dimethyl-4-propylheptan-4-ol.

Protocol 2: Synthesis of 3,5-Dimethyl-4-propylheptene (Dehydration)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3,5-Dimethyl-4-propylheptan-4-ol in pyridine.

  • Reaction: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise with stirring. After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Workup: Cool the reaction mixture and pour it over crushed ice. Extract the mixture with diethyl ether. Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Protocol 3: Synthesis of this compound (Hydrogenation)
  • Preparation: Dissolve the crude alkene mixture in ethanol (B145695) in a suitable hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is suitable for small-scale reactions) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC).[16]

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by fractional distillation.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation PropylBromide 1-Bromopropane Grignard_Reagent Propylmagnesium Bromide PropylBromide->Grignard_Reagent Magnesium Mg Magnesium->Grignard_Reagent Heptanone 4-Heptanone Tertiary_Alcohol 3,5-Dimethyl-4-propylheptan-4-ol Heptanone->Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture Final_Product This compound Alkene_Mixture->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Contamination Suspected Analysis Analyze by GC-MS Start->Analysis Ketone Unreacted Ketone Detected Analysis->Ketone C=O peak in IR Ketone fragments in MS Alcohol Intermediate Alcohol Detected Analysis->Alcohol Broad O-H peak in IR Alcohol fragments in MS Alkene Unreacted Alkene Detected Analysis->Alkene C=C signals in NMR Alkene fragments in MS Isomers Isomeric Impurities Detected Analysis->Isomers Complex GC chromatogram Similar MS fragmentation Purify Fractional Distillation Ketone->Purify Alcohol->Purify Alkene->Purify Isomers->Purify

Caption: Troubleshooting workflow for contamination issues.

References

Technical Support Center: Scaling Up the Production of 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 3,5-Dimethyl-4-propylheptane. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address potential challenges during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing highly branched alkanes like this compound? A1: A widely used and versatile method involves a three-step sequence:

  • Grignard Reaction: Synthesis of a sterically hindered tertiary alcohol by reacting a ketone with a Grignard reagent. For this compound, this involves the reaction of 2,4-dimethyl-3-pentanone (B156899) with propylmagnesium bromide.

  • Dehydration: Elimination of water from the tertiary alcohol to form a highly substituted alkene.

  • Hydrogenation: Saturation of the carbon-carbon double bond of the alkene to yield the final alkane product.

Q2: What are the main challenges in scaling up the Grignard reaction for this synthesis? A2: Scaling up Grignard reactions can present several challenges, including:

  • Initiation: Difficulty in starting the reaction due to the passive oxide layer on magnesium.

  • Exothermic nature: The reaction is highly exothermic, and heat dissipation becomes less efficient in larger reactors, potentially leading to runaway reactions.

  • Side reactions: Increased scale can favor side reactions such as Wurtz coupling and enolization of the ketone.

  • Solvent safety: The use of large volumes of flammable ether solvents requires stringent safety protocols.

Q3: How can I purify the final product, this compound? A3: Fractional distillation is the most suitable method for purifying this compound from any remaining starting materials, intermediates (alkene), or byproducts.[1][2][3] Given its boiling point of approximately 196°C, careful distillation under atmospheric or slightly reduced pressure will be effective.[4] Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Are there specific safety precautions I should take when handling the reagents for this synthesis? A4: Yes, several safety measures are crucial:

  • Grignard Reagent: Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Ether Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood and avoid all sources of ignition.

  • Acids: Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Hydrogen Gas: Hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated hydrogenation reactor and ensure there are no leaks.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Grignard Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol

This step involves the reaction of propylmagnesium bromide with 2,4-dimethyl-3-pentanone.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. A solution of 2,4-dimethyl-3-pentanone in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • Quenching: After the addition is complete, the reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3,5-Dimethyl-4-propylheptan-4-ol

The tertiary alcohol is dehydrated to form 3,5-dimethyl-4-propylhept-4-ene.

Methodology:

  • Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

  • Reaction: The crude 3,5-Dimethyl-4-propylheptan-4-ol is mixed with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid.[5][6][7]

  • Distillation: The mixture is heated. The alkene product, having a lower boiling point than the alcohol, will distill as it is formed. This also drives the equilibrium towards the product. The temperature for the dehydration of tertiary alcohols is typically in the range of 25-80°C.[7]

  • Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine. The organic layer is dried over a suitable drying agent.

Step 3: Hydrogenation of 3,5-Dimethyl-4-propylhept-4-ene

The alkene is reduced to the final alkane product.

Methodology:

  • Apparatus Setup: A high-pressure hydrogenation vessel (Parr apparatus) is used.

  • Reaction: The alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A hydrogenation catalyst, such as Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), is added.[8]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at room temperature until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is removed by distillation to yield the final product, this compound.

Quantitative Data Summary

Parameter Step 1: Grignard Reaction Step 2: Dehydration Step 3: Hydrogenation
Key Reagents 1-Bromopropane, Mg, 2,4-Dimethyl-3-pentanone3,5-Dimethyl-4-propylheptan-4-ol, H₂SO₄ (conc.)3,5-Dimethyl-4-propylhept-4-ene, H₂, PtO₂
Solvent Anhydrous Diethyl EtherNone (or high-boiling inert solvent)Ethanol
Temperature 0-35°C50-80°CRoom Temperature
Pressure AtmosphericAtmospheric50-60 psi
Typical Reaction Time 2-4 hours1-2 hours4-8 hours
Expected Yield 70-85%80-90%>95%

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Grignard reaction does not initiate. - Inactive magnesium surface (oxide layer).- Wet reagents or glassware.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the flask.- Ensure all glassware is flame-dried and reagents are anhydrous.
Step 1: Low yield of tertiary alcohol, starting ketone recovered. - Enolization of the ketone by the Grignard reagent acting as a base.- Use a less sterically hindered Grignard reagent if possible (not applicable here).- Perform the reaction at a lower temperature (0°C or below).- Add the ketone solution slowly to the Grignard reagent.
Step 1: Formation of a high molecular weight byproduct (Wurtz coupling). - The Grignard reagent reacts with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium.- Ensure efficient stirring to disperse the reagents.
Step 2: Low yield of alkene, formation of ether byproduct. - Reaction temperature is too low.- Increase the reaction temperature to favor elimination over substitution.[7]
Step 2: Charring or polymerization. - Reaction temperature is too high.- Acid concentration is too high.- Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid).- Reduce the reaction temperature and distill the product as it forms.
Step 3: Incomplete hydrogenation. - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or reaction time.- Use fresh catalyst.- Ensure the system is leak-proof and increase hydrogen pressure.- Increase reaction time and monitor hydrogen uptake.
Step 3: Difficulty in filtering the catalyst. - Catalyst particles are too fine.- Filter through a pad of Celite to aid in the removal of the fine catalyst particles.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 1-Bromopropane + Mg in Ether grignard Propylmagnesium Bromide start1->grignard reaction1 Grignard Addition grignard->reaction1 ketone 2,4-Dimethyl-3-pentanone ketone->reaction1 alcohol 3,5-Dimethyl-4-propylheptan-4-ol reaction1->alcohol reaction2 Acid-Catalyzed Dehydration alcohol->reaction2 alkene 3,5-Dimethyl-4-propylhept-4-ene reaction2->alkene reaction3 Catalytic Hydrogenation alkene->reaction3 product This compound reaction3->product

Caption: Synthetic workflow for this compound.

troubleshooting_grignard start Grignard Reaction Issue q1 Is the reaction not starting? start->q1 s1 Activate Mg with Iodine/Heat. Ensure anhydrous conditions. q1->s1 Yes q2 Low yield of alcohol? (Ketone recovered) q1->q2 No end Successful Grignard Reaction s1->end s2 Lower reaction temperature. Slow addition of ketone. q2->s2 Yes q3 Wurtz coupling byproduct observed? q2->q3 No s2->end s3 Slow addition of alkyl halide. Ensure efficient stirring. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting logic for the Grignard reaction step.

signaling_pathway cluster_dehydration Dehydration Mechanism (E1) alcohol Tertiary Alcohol (R₃COH) protonation Protonation (R₃COH₂⁺) alcohol->protonation + H⁺ carbocation Carbocation (R₃C⁺) + H₂O protonation->carbocation - H₂O alkene Alkene carbocation->alkene - H⁺

Caption: E1 dehydration pathway for the tertiary alcohol intermediate.

References

troubleshooting low signal intensity in 3,5-Dimethyl-4-propylheptane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethyl-4-propylheptane Analysis

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity during the analysis of this compound, a volatile branched alkane.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the analysis of volatile, non-polar compounds.

Q1: My signal for this compound is extremely low or completely absent. What are the most immediate things to check?

A: Start with the most straightforward potential issues before moving to more complex system diagnostics. First, confirm the basics of your injection: ensure the syringe is functioning correctly and is not clogged.[1] A defective or plugged syringe is a common cause of sample not reaching the system. Next, inspect the inlet septum for leaks or damage, as a "blown" septum can cause massive sample loss.[1] Also, verify that the carrier gas is flowing at the correct pressure and that there are no major leaks in the gas lines.[2] Finally, double-check the concentration of your prepared sample to ensure it is within the detection limits of your instrument.

Q2: How can my sample preparation method contribute to low signal intensity?

A: Sample preparation is a critical step for volatile organic compounds (VOCs) like this compound, as improper handling can lead to significant analyte loss.[3] The choice of extraction method is crucial; techniques like static headspace, purge-and-trap, or solid-phase microextraction (SPME) are often preferred as they minimize matrix effects and efficiently transfer volatile compounds for analysis.[3][4] If using solvent extraction, ensure the solvent is compatible with your GC-MS system and is sufficiently volatile (e.g., hexane (B92381) or dichloromethane).[4] Inefficient extraction from complex matrices can also be a cause; for instance, in soil samples, methanol (B129727) extraction has been shown to be a robust method for VOC recovery.[5]

Q3: What are the optimal GC inlet parameters for a volatile alkane like this compound?

A: The GC inlet is where incomplete volatilization or thermal degradation can occur.

  • Injector Temperature: The temperature must be high enough to ensure the complete and rapid vaporization of your analyte but not so high as to cause thermal degradation.[4] A typical starting point for volatile hydrocarbons is around 250 °C.

  • Injection Mode: For trace analysis, a splitless injection is preferred to transfer the maximum amount of analyte to the column. If your sample is more concentrated, a high split ratio may be diluting your sample excessively, leading to a low signal.[1]

  • Liner: Use a deactivated injector liner to prevent active sites from adsorbing your analyte, which can cause peak tailing and reduced signal.[4][6]

Q4: Which type of GC column is best suited for analyzing this compound?

A: As a non-polar branched alkane, this compound should be analyzed on a non-polar or low-polarity capillary column.[7] Columns with a stationary phase of 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms, Rtx-5MS) are industry standard and provide excellent separation for hydrocarbons based on their boiling points. For complex samples containing many isomers, a longer column (e.g., 30-60 m) with a smaller internal diameter (e.g., 0.18-0.25 mm) can improve resolution.[7][8]

Q5: My GC peak is present but broad and weak. How should I optimize the oven temperature program?

A: A suboptimal oven program can result in poor peak focusing and, consequently, lower signal intensity (peak height).

  • Initial Temperature: The initial oven temperature should be low enough to allow for cryofocusing of the analyte at the head of the column, leading to a sharp, narrow peak.

  • Ramp Rate: A slow initial temperature ramp can improve the separation of volatile compounds.[4] However, an excessively slow ramp can also lead to broader peaks. Conversely, a very fast ramp might compromise resolution.[8] Experiment with different ramp rates to find the best balance between analysis time and peak shape.

Q6: The GC chromatogram looks acceptable, but the mass spectrometer signal is still weak. What should I investigate on the MS detector?

A: If the chromatography is sound, the issue may lie within the mass spectrometer.

  • Ion Source: A contaminated ion source is a frequent cause of diminished sensitivity. Perform routine cleaning and maintenance as recommended by the manufacturer.

  • Acquisition Mode: For low-concentration samples, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode can dramatically increase sensitivity by focusing only on the characteristic ions of this compound.[4]

  • Tuning: Ensure the MS has been recently and successfully tuned. An out-of-date tune file can lead to poor ion transmission and low signal. A manual tune check can also help identify background noise or leaks.[9]

  • MS Temperatures: The transfer line, ion source, and quadrupole temperatures should be optimized. For example, higher source and quad temperatures (e.g., 320°C and 200°C, respectively) have been shown to improve results in some environmental analyses.[10]

Troubleshooting Guides & Workflows

Use these diagrams to follow a logical process for diagnosing the root cause of low signal intensity.

G cluster_prep Sample & Prep Checks cluster_gc GC System Checks cluster_ms MS Detector Checks start Low Signal Intensity Observed prep Step 1: Verify Sample & Preparation start->prep gc Step 2: Inspect GC System prep->gc If sample is OK conc Confirm Analyte Concentration prep->conc ms Step 3: Check MS Detector gc->ms If GC system is OK inlet Check Inlet: - Septum for leaks - Liner for contamination - Temperature settings gc->inlet end_node Signal Restored ms->end_node If MS issue is resolved source Clean Ion Source ms->source extraction Review Extraction Efficiency (e.g., Headspace, SPME) conc->extraction handling Check for Volatility Loss extraction->handling column Check Column: - Proper installation - No excessive bleed - Correct stationary phase inlet->column gas Verify Carrier Gas Flow & Purity column->gas tune Verify MS Tune Report source->tune mode Switch to SIM Mode for higher sensitivity tune->mode vacuum Check for Vacuum Leaks mode->vacuum

Caption: A step-by-step workflow for troubleshooting low signal intensity.

G cluster_inlet Inlet Optimization cluster_column Column & Oven Optimization cluster_output Desired Chromatographic Outcome start Goal: Optimize GC Parameters for Branched Alkanes temp Injector Temperature start->temp phase Stationary Phase (Non-Polar, e.g., 5% Phenyl) start->phase mode Injection Mode (Split vs. Splitless) liner Liner Type (Deactivated) peak_shape Sharp, Symmetric Peaks mode->peak_shape liner->peak_shape oven Oven Program (Initial Temp & Ramp Rate) resolution Good Resolution from Matrix Components phase->resolution flow Carrier Gas Flow Rate (Optimize for Efficiency) intensity Maximum Signal Intensity oven->intensity flow->intensity

Caption: Key GC parameter relationships for optimizing alkane analysis.

Data & Protocols

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Volatile Organic Compounds (VOCs)

TechniquePrincipleAdvantagesDisadvantages
Static Headspace (HS) Sample is heated in a sealed vial; an aliquot of the vapor phase (headspace) is injected.[3]Simple, automated, minimizes matrix interference.Less sensitive; best for highly volatile compounds.[3]
Purge-and-Trap (P&T) Inert gas is bubbled through the sample; VOCs are purged and collected on a sorbent trap before thermal desorption to the GC.[3]Highly sensitive, excellent for trace analysis.[3]More complex instrumentation, potential for water interference.
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample (or its headspace); adsorbed analytes are thermally desorbed in the GC inlet.[4]Solvent-free, simple, combines sampling and preconcentration.Fiber lifetime can be limited; matrix effects can influence partitioning.
Solvent Extraction Sample is extracted with an organic solvent (e.g., methanol, hexane); an aliquot of the extract is injected.Can extract a wide range of compounds.Potential for analyte loss during evaporation steps; solvent peak can interfere.[5]

Table 2: Recommended GC Columns for Branched Alkane Analysis

Column ExampleStationary PhaseMax Temperature (°C)Key Features & Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high-boiling point hydrocarbons.[7]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed, making it ideal for mass spectrometry; excellent inertness.[7]
Phenomenex ZB-5 5% Phenyl / 95% Dimethyl Polysiloxane325/350General purpose, robust, suitable for a wide range of hydrocarbon analyses.
Experimental Protocols

Protocol: General Purpose Static Headspace GC-MS for this compound

This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument, sample matrix, and concentration range.

  • Sample Preparation

    • Accurately weigh approximately 1-5 grams of your solid or liquid sample into a 20 mL headspace vial.

    • If required, add any matrix modifiers or internal standards.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap. Crimp tightly to ensure a proper seal.

  • Headspace Autosampler Parameters

    • Oven Temperature: 100 °C

    • Incubation Time: 20 minutes

    • Syringe/Loop Temperature: 110 °C

    • Transfer Line Temperature: 120 °C

    • Injection Volume: 1 mL

    • Vial Pressurization: 10-15 psi with carrier gas

  • GC Parameters

    • Inlet: Splitless mode

    • Inlet Temperature: 250 °C

    • Liner: Deactivated, single taper splitless liner

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

  • Mass Spectrometer Parameters

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C (or 300 °C for newer high-efficiency sources)

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode (choose one):

      • Full Scan: Mass range 40-300 amu (for initial identification)

      • SIM Mode: Monitor characteristic ions for C12H26 alkanes (e.g., m/z 43, 57, 71, 85) to maximize sensitivity. Exact ions should be confirmed by running a standard in scan mode first.

References

Validation & Comparative

A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical analytical challenge. In complex mixtures, gas chromatography (GC) is an indispensable technique for separating and identifying these structurally similar compounds. This guide provides a comprehensive comparison of the GC retention times of dodecane (B42187) isomers, supported by experimental data and detailed methodologies, to aid in their identification and analysis.

Dodecane (C12H26) boasts 355 structural isomers, each with unique physical and chemical properties. Their separation by GC is primarily influenced by boiling point and molecular structure, particularly the degree of branching. On commonly used non-polar stationary phases, the elution order is generally governed by the boiling point of the isomers, with more highly branched isomers, which have lower boiling points, eluting earlier than their straight-chain counterpart, n-dodecane.

Comparative GC Retention Data of Dodecane Isomers

The retention of dodecane isomers is most effectively compared using Kovats Retention Indices (RI). The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes, making it a more stable and transferable value than the retention time alone. The following table summarizes the Kovats Retention Indices for a selection of dodecane isomers on non-polar and semi-polar stationary phases.

Isomer NameMolecular StructureBoiling Point (°C)Kovats Retention Index (Non-Polar Phase)Kovats Retention Index (Semi-Polar Phase)
n-DodecaneCH3(CH2)10CH3216.312001200
2-MethylundecaneCH3CH(CH3)(CH2)8CH3210.8~1175~1178
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH3210.1~1182~1185
4-MethylundecaneCH3(CH2)2CH(CH3)(CH2)6CH3209.5~1187~1190
5-MethylundecaneCH3(CH2)3CH(CH3)(CH2)5CH3209.2~1191~1194
6-MethylundecaneCH3(CH2)4CH(CH3)(CH2)4CH3209.01152 - 1157Not Available
2,2-Dimethyldecane(CH3)3C(CH2)7CH3203.7~1138~1142
2,3-DimethyldecaneCH3CH(CH3)CH(CH3)(CH2)6CH3207.5~1165~1169
2,4-DimethyldecaneCH3CH(CH3)CH2CH(CH3)(CH2)5CH3206.81115Not Available
2,5-DimethyldecaneCH3CH(CH3)(CH2)2CH(CH3)(CH2)4CH3206.2~1178~1182
2,6-DimethyldecaneCH3CH(CH3)(CH2)3CH(CH3)(CH2)3CH3205.8~1183~1187
2,9-DimethyldecaneCH3CH(CH3)(CH2)6CH(CH3)CH3205.5~1160~1164
3,3-DimethyldecaneCH3CH2C(CH3)2(CH2)6CH3204.8~1168~1172
4-EthyldecaneCH3(CH2)5CH(C2H5)(CH2)2CH3211.51152Not Available
2,2,4-Trimethylnonane(CH3)3CCH2CH(CH3)(CH2)4CH3199.5~1125~1129

Note: Kovats indices can vary slightly depending on the specific GC column and analytical conditions. The values presented here are compiled from various sources and should be used as a guide. It is recommended to determine retention indices under your specific experimental conditions using a homologous series of n-alkanes.

Elution Order and Molecular Structure

The relationship between the molecular structure of dodecane isomers and their GC retention times can be visualized as a logical workflow. Generally, on a non-polar stationary phase, the elution order is inversely related to the degree of branching and the compactness of the molecule.

G cluster_0 Factors Influencing GC Retention of Dodecane Isomers BoilingPoint Boiling Point RetentionTime GC Retention Time (Non-Polar Column) BoilingPoint->RetentionTime directly proportional to Branching Degree of Branching Branching->BoilingPoint decreases Compactness Molecular Compactness Compactness->BoilingPoint decreases

Caption: Relationship between molecular properties and GC retention time for dodecane isomers.

As illustrated, increased branching and a more compact molecular shape lead to a lower boiling point. On a non-polar GC column, where separation is primarily based on volatility, compounds with lower boiling points will have shorter retention times. Therefore, highly branched dodecane isomers elute before less branched isomers, and n-dodecane, being the most linear, typically has the longest retention time.

Experimental Protocol for GC Analysis of Dodecane Isomers

This section provides a detailed methodology for the separation and identification of dodecane isomers using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a standard solution containing a mixture of dodecane isomers of interest in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is 10-100 µg/mL for each isomer.

  • If analyzing a complex sample matrix, perform a suitable extraction and clean-up procedure to isolate the hydrocarbon fraction.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column is recommended for separation based on boiling point. A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks corresponding to the dodecane isomers based on their retention times and mass spectra.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).

  • To determine the Kovats Retention Index for each isomer, a separate analysis of a homologous series of n-alkanes (e.g., C10 to C14) must be performed under the identical GC conditions. The retention indices can then be calculated using the appropriate formula for temperature-programmed analysis.

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of dodecane isomers.

G cluster_1 GC-MS Analysis Workflow for Dodecane Isomers SamplePrep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Non-Polar Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan Mode) GC_Separation->MS_Detection DataAnalysis Data Analysis (Peak ID, RI Calculation) MS_Detection->DataAnalysis

Caption: Workflow for the GC-MS analysis of dodecane isomers.

By following this guide, researchers can effectively separate and identify dodecane isomers in their samples, contributing to a deeper understanding of complex hydrocarbon mixtures in various scientific and industrial applications.

A Comparative Guide to the Physicochemical Properties of 3,5-Dimethyl-4-propylheptane and n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical properties of the branched alkane 3,5-Dimethyl-4-propylheptane and the linear alkane n-dodecane. Both are isomers with the chemical formula C12H26[1]. Understanding the differences in their physical characteristics is crucial for applications ranging from solvent formulation and fuel development to their use as reference standards in various analytical techniques. This comparison is supported by available experimental data and established principles of physical chemistry.

Executive Summary

Physicochemical Property Comparison

The following table summarizes the key physicochemical properties of this compound and n-dodecane.

PropertyThis compoundn-Dodecane
Molecular Formula C12H26C12H26
CAS Number 62185-36-8112-40-3
Molecular Weight ( g/mol ) 170.33170.33
Boiling Point (°C) 196214-218
Melting Point (°C) -50.8 (estimate)-9.6
Density (g/mL) 0.77200.7495 at 20°C
Refractive Index 1.43101.421 at 20°C
Viscosity (mPa·s) No experimental data found1.34
Surface Tension (mN/m) No experimental data found25.35 at 20°C
Solubility in Water Practically insolublePractically insoluble (3.7 x 10-3 mg/L at 25°C)[2]
Solubility in Organic Solvents SolubleVery soluble in ethanol, ether, acetone, chloroform, and carbon tetrachloride[2]

Structural and Property Analysis

The divergence in properties between these two isomers can be attributed to their molecular geometry.

G Structural Comparison and Property Influence cluster_0 n-Dodecane cluster_1 This compound a Linear Chain b Greater Surface Area a->b c Stronger van der Waals Forces b->c f Higher Surface Tension b->f d Higher Boiling Point c->d e Higher Melting Point c->e g Branched Structure h More Compact/Spherical g->h i Weaker van der Waals Forces h->i l Lower Surface Tension h->l j Lower Boiling Point i->j k Lower Melting Point i->k G Density Measurement Workflow A Inject ~1-2 mL of sample into oscillating sample tube B Measure change in oscillating frequency A->B Mass of tube changes C Correlate frequency change to density using calibration data B->C D Obtain Density/Relative Density/API Gravity C->D G Viscosity Measurement Workflow A Introduce sample into capillary viscometer B Allow sample to reach thermal equilibrium in a constant-temperature bath A->B C Measure the time for the liquid to flow between two marked points B->C D Calculate kinematic viscosity (flow time x calibration constant) C->D E Calculate dynamic viscosity (kinematic viscosity x density) D->E G Refractive Index Measurement Workflow A Place a few drops of the liquid sample on the refractometer prism B Illuminate the sample with a light source A->B C Observe the light/dark boundary through the eyepiece B->C D Adjust the instrument to center the boundary on the crosshairs C->D E Read the refractive index from the calibrated scale D->E

References

Comparative Guide to the Synthesis of 3,5-Dimethyl-4-propylheptane: A Validation of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for the production of the highly branched alkane, 3,5-Dimethyl-4-propylheptane. The document outlines a proposed Grignard-based synthesis and contrasts it with the established Corey-House synthesis, offering detailed experimental protocols and comparative performance data to aid in the selection of an optimal synthetic route.

Introduction

Highly branched alkanes are crucial structural motifs in numerous organic molecules, including pharmaceuticals and high-performance lubricants. Their synthesis often presents challenges in achieving high yields and purity due to the steric hindrance around the reaction centers. This guide focuses on the synthesis of a model highly branched alkane, this compound, to evaluate and compare two powerful C-C bond-forming reactions: a Grignard-based approach and the Corey-House synthesis.

Proposed Synthesis Method: Grignard Reaction followed by Reduction

A plausible and flexible two-step approach for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol.

Retrosynthetic Analysis:

A retrosynthetic analysis of the target molecule suggests that the central C4-C5 bond can be formed via the reaction of a propyl Grignard reagent with 2,4-dimethyl-3-hexanone (B96374). The subsequent removal of the tertiary hydroxyl group yields the final alkane.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-propylheptan-4-ol via Grignard Reaction

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq.) are placed. A small crystal of iodine can be added to activate the magnesium surface. A solution of 1-bromopropane (B46711) (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2,4-dimethyl-3-hexanone (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Dimethyl-4-propylheptan-4-ol.

Step 2: Reduction of 3,5-Dimethyl-4-propylheptan-4-ol to this compound

The direct reduction of tertiary alcohols can be challenging. A common method involves a two-step sequence: conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄)[1].

  • Tosylation: The crude tertiary alcohol (1.0 eq.) is dissolved in pyridine (B92270) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise, and the reaction is stirred at 0 °C for 4 hours. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Reduction: The crude tosylate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and added dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in THF at 0 °C. The mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the crude alkane, which can be purified by fractional distillation.

Alternative Synthesis Method: Corey-House Synthesis

The Corey-House synthesis is a versatile method for forming alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[2][3] This method is particularly effective for creating unsymmetrical alkanes.[4]

Retrosynthetic Analysis:

For the synthesis of this compound, a suitable disconnection would involve the coupling of a lithium di(sec-butyl)cuprate with 3-bromopentane (B47287).

Experimental Protocol
  • Formation of sec-Butyllithium (B1581126): In a flame-dried, inert-atmosphere flask, lithium metal (2.2 eq.) is suspended in anhydrous diethyl ether. 2-Bromobutane (2.0 eq.) is added dropwise, and the mixture is stirred at room temperature until the lithium is consumed.

  • Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent): In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (1.0 eq.) is suspended in anhydrous diethyl ether and cooled to -78 °C. The freshly prepared sec-butyllithium solution is then added slowly via cannula. The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent.

  • Coupling Reaction: The Gilman reagent is re-cooled to -78 °C, and 3-bromopentane (1.0 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The resulting crude this compound is then purified by fractional distillation.

Data Presentation: Comparison of Synthesis Methods

ParameterGrignard Reaction & ReductionCorey-House Synthesis
Overall Yield 60-75% (estimated)70-90%
Purity High, after purificationHigh, after purification
Reaction Steps 2 (main steps)3 (in situ)
Starting Materials Ketone, Alkyl Halide2 different Alkyl Halides
Key Reagents Mg, LiAlH₄Li, CuI
Reaction Conditions Moderate (0 °C to reflux)Low to moderate (-78 °C to RT)
Key Advantages Flexible, readily available starting materials.High yields, excellent for unsymmetrical alkanes.[3][4]
Key Disadvantages Reduction of tertiary alcohol can be difficult.Requires pyrophoric organolithium reagents, stoichiometry wastes one alkyl group.

Validation and Characterization

The structure and purity of the synthesized this compound would be validated using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.[4][5] The mass spectrum would show characteristic fragmentation patterns for a highly branched alkane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the carbon skeleton and the connectivity of the methyl and propyl groups.[6] Due to the complexity of the branched structure, 2D NMR techniques like COSY and HSQC might be necessary for unambiguous signal assignment. Protons on highly branched alkanes typically appear in the upfield region of the ¹H NMR spectrum (around 0.7-1.5 ppm).[7]

Mandatory Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_end Final Product 2_4_dimethyl_3_hexanone 2,4-Dimethyl-3-hexanone grignard_addition Nucleophilic Addition 2_4_dimethyl_3_hexanone->grignard_addition propyl_bromide Propyl Bromide grignard_formation Formation of Propylmagnesium Bromide propyl_bromide->grignard_formation Mg Mg Mg->grignard_formation grignard_formation->grignard_addition tertiary_alcohol 3,5-Dimethyl-4-propylheptan-4-ol grignard_addition->tertiary_alcohol reduction Reduction of Tertiary Alcohol tertiary_alcohol->reduction final_product This compound reduction->final_product

Caption: Workflow for the Grignard-based synthesis of this compound.

Synthesis_Method_Comparison cluster_grignard Grignard Synthesis cluster_corey_house Corey-House Synthesis Target This compound Grignard_Node Grignard Reaction + Reduction Target->Grignard_Node  Proposed Route Corey_House_Node Corey-House Reaction Target->Corey_House_Node  Alternative Route Grignard_Pros Pros: - Flexible retrosynthesis - Common reagents Grignard_Node->Grignard_Pros Grignard_Cons Cons: - Multi-step process - Challenging reduction Grignard_Node->Grignard_Cons Corey_House_Pros Pros: - High yields - Good for unsymmetrical alkanes Corey_House_Node->Corey_House_Pros Corey_House_Cons Cons: - Pyrophoric reagents - Stoichiometric waste Corey_House_Node->Corey_House_Cons

References

A Comparative Analysis of Branched Versus Straight-Chain Alkane Combustion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the combustion performance of branched-chain alkanes versus their straight-chain isomers. The analysis is supported by experimental data and detailed methodologies for key experiments, offering insights into the factors that govern combustion efficiency at a molecular level.

Introduction: Molecular Structure and Combustion Performance

Alkanes are the primary components of gasoline and other hydrocarbon fuels. Their combustion is a critical process for energy generation. However, not all alkanes burn with the same efficiency. The molecular structure, specifically the degree of branching, plays a pivotal role in determining the combustion characteristics of an alkane. While straight-chain (n-alkanes) and branched-chain alkanes have the same molecular formula, their different atomic arrangements lead to significant variations in thermodynamic stability and reactivity. This, in turn, affects key performance indicators such as heat of combustion, ignition delay, and the tendency to cause engine knocking.[1][2] This guide explores these differences to elucidate why branched alkanes are often superior fuels for internal combustion engines.

Key Performance Indicators in Combustion

The efficiency of alkane combustion is evaluated based on several key parameters. Branched alkanes generally exhibit characteristics favorable for controlled combustion in spark-ignition engines.

  • Higher Stability and Lower Heat of Combustion : Branched alkanes are thermodynamically more stable than their straight-chain isomers.[3] This increased stability is due to subtle differences in bond energies and steric interactions.[3][4] As a consequence of their lower potential energy state, branched alkanes release slightly less energy upon combustion.[5][6][7] For example, the heat of combustion for n-octane is approximately 5,471 kJ/mol, whereas its highly branched isomer, isooctane (B107328) (2,2,4-trimethylpentane), has a slightly lower heat of combustion of about 5,458 kJ/mol.[7]

  • Slower Flame Propagation : Studies have shown that branched alkanes tend to have lower laminar flame speeds, or burning rates, compared to their corresponding linear isomers.[8] This slower, more controlled release of energy is advantageous in preventing the rapid, uncontrolled detonation known as engine knock.

  • Longer Ignition Delay and Higher Octane (B31449) Rating : Perhaps the most significant advantage of branched alkanes is their resistance to autoignition. They possess longer ignition delay times, meaning they can withstand higher compression and temperature before igniting.[2] This property is quantified by the Research Octane Number (RON). Isooctane is the benchmark for this scale, with a RON of 100, while n-octane has a very low RON of -20.[9] The higher octane rating of branched alkanes allows engines to operate at higher compression ratios, leading to greater efficiency and power output without knocking.[1]

  • Reduced Pollutant Formation : Efficient and controlled combustion, characteristic of branched alkanes, leads to fewer harmful byproducts.[1] In contrast, the less stable straight-chain alkanes are more prone to premature combustion, which can lead to incomplete oxidation, producing carbon monoxide (CO) and soot (elemental carbon).[10][11][12] Furthermore, the high temperatures and pressures associated with knocking can increase the formation of nitrogen oxides (NOx).[10][13]

Quantitative Data Summary

The following table summarizes the key performance differences between a representative straight-chain alkane (n-octane) and its branched isomer (isooctane).

Parametern-Octane (Straight-Chain)Isooctane (2,2,4-trimethylpentane)Significance for Combustion Efficiency
Heat of Combustion (kJ/mol)-5471[5][7]-5458[7]A lower value indicates higher molecular stability.
Laminar Flame SpeedHigher[8]Lower[8]Slower, more controlled energy release is desirable.
Ignition DelayShorter[2]Longer[2]A longer delay prevents premature combustion (knocking).
Research Octane Number (RON)-20[9]100[9]A higher value signifies greater resistance to knocking.
Tendency for Incomplete CombustionHigher[10][11]Lower[1]Results in lower emissions of soot and carbon monoxide.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques designed to measure the fundamental properties of combustion.

Heat of Combustion: Bomb Calorimetry

The heat of combustion is determined using a bomb calorimeter.

  • A pre-weighed sample of the alkane is placed in a crucible inside a heavy-walled steel vessel, the "bomb."

  • The bomb is pressurized with excess pure oxygen.

  • The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically.

  • The complete combustion of the alkane releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.

  • By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion (ΔH°) of the substance can be precisely calculated.[4][14]

Laminar Flame Speed: Expanding Spherical Flame Method

Laminar flame speed is a fundamental property of a combustible mixture, independent of external factors like turbulence.

  • A precisely mixed fuel-air mixture is introduced into a constant-volume combustion chamber.[15]

  • The mixture is ignited at the center by a spark, creating a spherical flame that propagates outwards.

  • A high-speed camera, often using Schlieren imaging to visualize density gradients, records the flame's expansion.[15]

  • The flame propagation speed is measured from the sequence of images.

  • This observed speed is then corrected for the expansion of the hot gases behind the flame front and extrapolated to zero stretch (the effect of flame curvature and strain) to determine the true laminar flame speed.[16]

Ignition Delay Time: Shock Tube Measurement

Shock tubes are used to study chemical kinetics at high temperatures and pressures.

  • A long tube is divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel-air mixture.

  • The diaphragm is suddenly ruptured, creating a shock wave that travels through the driven section, rapidly heating and compressing the gas mixture.

  • The time interval between the passage of the shock wave and the onset of combustion is measured.[17]

  • Ignition is typically detected by a rapid pressure rise or by measuring light emission from specific radical species (like OH*) using optical sensors.[18]

Logical Pathway: From Structure to Efficiency

The following diagram illustrates the relationship between alkane structure and its ultimate combustion performance.

G cluster_0 Molecular Structure cluster_1 Chemical Properties cluster_2 Combustion Characteristics cluster_3 Engine Performance A Straight-Chain Alkane (e.g., n-Octane) C Lower Thermodynamic Stability A->C I Higher Flame Speed A->I B Branched-Chain Alkane (e.g., Isooctane) D Higher Thermodynamic Stability B->D J Lower Flame Speed B->J E Higher Heat of Combustion C->E G Shorter Ignition Delay C->G F Lower Heat of Combustion D->F H Longer Ignition Delay D->H K Engine Knocking (Premature Combustion) G->K L Controlled Combustion H->L I->K J->L M Lower Efficiency & Higher Emissions K->M N Higher Efficiency & Lower Emissions L->N

References

Spectroscopic Scrutiny: A Comparative Analysis of 3,5-Dimethyl-4-propylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3,5-dimethyl-4-propylheptane and its structural isomers, 3,3-dimethyl-4-propylheptane and 3,4-dimethyl-4-propylheptane (B14560648), reveals distinct spectral fingerprints crucial for their unambiguous identification. This guide provides an objective analysis of their predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by standardized experimental protocols for researchers, scientists, and professionals in drug development.

The structural nuances between these closely related branched alkanes give rise to unique spectroscopic characteristics. While sharing the same molecular formula (C₁₂H₂₆) and molecular weight (170.34 g/mol ), the arrangement of their methyl and propyl substituents leads to significant differences in their nuclear magnetic environments, vibrational modes, and mass fragmentation patterns. This comparative analysis serves as a valuable resource for the structural elucidation of these and similar branched alkane structures.

Comparative Spectroscopic Data

The predicted spectroscopic data for this compound, 3,3-dimethyl-4-propylheptane, and 3,4-dimethyl-4-propylheptane are summarized in the tables below. These predictions are based on established spectroscopic principles and computational models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are presented below. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and the number of protons for each signal are also indicated.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Isomer Proton Assignment Predicted Chemical Shift (δ) Multiplicity Integration
This compound -CH₃ (at C3, C5)~ 0.85-0.95d6H
-CH₃ (terminal)~ 0.88-0.98t6H
-CH₂- (ethyl groups)~ 1.20-1.40m4H
-CH₂- (propyl group)~ 1.15-1.35m2H
-CH- (at C3, C5)~ 1.45-1.65m2H
-CH- (at C4)~ 1.55-1.75m1H
3,3-Dimethyl-4-propylheptane -CH₃ (gem-dimethyl)~ 0.85-0.95s6H
-CH₃ (terminal)~ 0.88-0.98t6H
-CH₂- (ethyl group)~ 1.20-1.40q2H
-CH₂- (propyl & heptane (B126788) chain)~ 1.15-1.35m6H
-CH- (at C4)~ 1.50-1.70m1H
3,4-Dimethyl-4-propylheptane -CH₃ (at C3)~ 0.85-0.95d3H
-CH₃ (at C4)~ 0.80-0.90s3H
-CH₃ (terminal)~ 0.88-0.98t6H
-CH₂-~ 1.10-1.40m8H
-CH- (at C3)~ 1.40-1.60m1H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts (δ) in ppm are listed below.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Isomer Carbon Assignment Predicted Chemical Shift (δ)
This compound Primary (-CH₃)~ 10-20
Secondary (-CH₂)~ 20-40
Tertiary (-CH-)~ 35-50
3,3-Dimethyl-4-propylheptane Primary (-CH₃)~ 10-30
Secondary (-CH₂)~ 20-45
Tertiary (-CH-)~ 40-55
Quaternary (-C-)~ 30-40
3,4-Dimethyl-4-propylheptane Primary (-CH₃)~ 10-25
Secondary (-CH₂)~ 20-40
Tertiary (-CH-)~ 35-50
Quaternary (-C-)~ 35-45
Infrared (IR) Spectroscopy

The IR spectra of these alkanes are expected to be similar, dominated by C-H stretching and bending vibrations. However, subtle differences in the fingerprint region (1400-600 cm⁻¹) can be used for differentiation.

Table 3: Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode This compound 3,3-Dimethyl-4-propylheptane 3,4-Dimethyl-4-propylheptane
C-H Stretch (sp³)~ 2960-2850~ 2960-2850~ 2960-2850
C-H Bend (CH₃)~ 1465 and 1375~ 1470 and 1380/1365 (split for gem-dimethyl)~ 1465 and 1375
C-H Bend (CH₂)~ 1465~ 1465~ 1465
Fingerprint RegionComplex patternComplex patternComplex pattern
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M⁺) is often of low abundance or absent.[1][2][3]

Table 4: Predicted Key Mass Fragments (m/z)

Isomer Molecular Ion (M⁺) Base Peak Other Key Fragments
This compound 170 (low abundance)71 or 9943, 57, 85, 127, 141
3,3-Dimethyl-4-propylheptane 170 (very low or absent)5743, 71, 85, 113, 141
3,4-Dimethyl-4-propylheptane 170 (low abundance)85 or 11343, 57, 71, 99, 127

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified alkane isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024 (or more, depending on sample concentration).

    • Spectral Width : 0-100 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : As these alkanes are liquids at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • IR Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer.

    • Mode : Transmittance.

    • Spectral Range : 4000-600 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the alkane in a volatile solvent (e.g., hexane (B92381) or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • MS Acquisition :

    • Instrument : Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 35-200.

    • Scan Speed : 1-2 scans/second.

    • Source Temperature : 200-250 °C.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_comparison Comparison and Elucidation Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3,3-Dimethyl-4-propylheptane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3,4-Dimethyl-4-propylheptane Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectra (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectra (Fragmentation Patterns) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Elucidation Structural Elucidation Comparison->Elucidation

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the identification and quantification of branched alkanes. It is designed to assist researchers, scientists, and drug development professionals in selecting and cross-validating appropriate analytical techniques for these complex molecules. This document summarizes key quantitative performance data, outlines detailed experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows.

Data Presentation: Comparison of Analytical Method Performance

The accurate analysis of branched alkanes is crucial in various fields, from environmental science to metabolomics. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or high throughput.

Below is a summary of typical performance characteristics for these methods in the analysis of branched alkanes and related compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Key Considerations
Linearity (R²) >0.99[1]>0.999[2][3]Both methods demonstrate excellent linearity over a wide concentration range.
Accuracy (Recovery %) >83.8%[4]Not explicitly found for branched alkanes, but generally high.GC-MS accuracy can be very high, and GC-FID is also known for its reliability in quantification.[4]
Precision (RSD %) Within-day: <6.2%, Between-day: <16.2%[4]<1.0% for light hydrocarbons[3]Both methods offer good precision, with GC-FID often showing very high repeatability.[3][4]
Limit of Detection (LOD) 5-10 ng/mL for branched-chain fatty acids[5]2.4 to 3.3 µg/mL for n-alkanes[6]GC-MS generally offers lower limits of detection, making it suitable for trace analysis.[5][6]
Limit of Quantitation (LOQ) 5 nmol for n-alkanes[7]Calculated based on a signal-to-noise ratio of 10:1.[2]The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2][8]
Selectivity High (based on mass-to-charge ratio)High (based on retention time)[2][3]GC-MS provides structural information, enhancing selectivity, especially in complex matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for branched alkanes. Below are representative protocols for sample preparation and analysis using GC-MS.

Protocol 1: GC-MS Analysis of Branched-Chain Fatty Acids (BCFAs)

This protocol is suitable for the analysis of BCFAs, such as phytanic acid, in biological matrices.

1. Sample Preparation and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.[9]

  • Procedure:

    • To a dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol.

    • Incubate the mixture at 60°C for 30-60 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

    • Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A polar capillary column is required for the separation of BCFA isomers.[9]

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60°C, ramping to 220°C at 10°C/min, and holding for a few minutes.

    • Injection Mode: Splitless or split injection can be used depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Scan Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted quantification of specific BCFAs. The SIM mode is used to enhance sensitivity.[1]

Protocol 2: Cross-Validation of Two Bioanalytical Methods

This protocol outlines a general procedure for the cross-validation of two different analytical methods (e.g., an in-house developed method vs. a literature method, or a GC-MS method vs. a GC-FID method).

  • Objective: To compare the performance of two different bioanalytical methods and ensure the reliability and comparability of the data generated.[10][11]

  • Procedure:

    • Sample Selection: Select a minimum of 30 study samples with concentrations that span the calibration range.[12]

    • Analysis: Analyze these samples, along with calibration curves and quality control (QC) samples, using both analytical methods. The analysis should ideally be performed on the same day by the same analyst to minimize variability.[12]

    • Data Evaluation:

      • Evaluate the accuracy and precision of the QC samples for both methods. At least 67% (e.g., 4 out of 6) of the QC samples should be within 15% of their nominal values.[10]

      • Compare the concentrations of the incurred samples obtained by both methods.

    • Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. Often, the criteria for incurred sample reanalysis (ISR) are used as a starting point.[13] A statistical assessment of the bias between the two methods is recommended.[13]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key metabolic pathway involving a branched-chain fatty acid and a logical workflow for method cross-validation.

Phytanic_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Metabolic pathway of phytanic acid alpha-oxidation in the peroxisome.

Cross_Validation_Workflow start Start: Need to Compare Two Analytical Methods define_protocol Define Cross-Validation Protocol and Acceptance Criteria start->define_protocol select_samples Select Representative Study Samples (n ≥ 30) define_protocol->select_samples analyze_method_a Analyze Samples using Method A select_samples->analyze_method_a analyze_method_b Analyze Samples using Method B select_samples->analyze_method_b compare_data Compare Quantitative Results (e.g., Bland-Altman plot, % difference) analyze_method_a->compare_data analyze_method_b->compare_data evaluate_criteria Evaluate Against Pre-defined Acceptance Criteria compare_data->evaluate_criteria pass Methods are Correlated Data is Interchangeable evaluate_criteria->pass Pass fail Investigate Discrepancies and Re-evaluate Methods evaluate_criteria->fail Fail

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of 3,5-Dimethyl-4-propylheptane and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of 3,5-Dimethyl-4-propylheptane and its related isomeric alkanes. The information presented is intended to assist researchers in selecting appropriate compounds for their specific applications, with a focus on objective data and established experimental methodologies.

I. Comparative Physical and Chemical Properties

The following table summarizes the key physical properties of this compound alongside several of its isomers and other related alkanes. These properties are crucial for predicting the behavior of these compounds in various experimental and industrial settings.

PropertyThis compoundn-Dodecanen-Nonane2,2,4,4-Tetramethylpentane4-Propyloctane4-Propylheptane
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆[2]C₉H₂₀[3]C₉H₂₀C₁₁H₂₄C₁₀H₂₂
Molecular Weight ( g/mol ) 170.33[1]170.33[2]128.26[3]128.26156.31142.28
Boiling Point (°C) 196[1]216.3151[3]119-124187162
Melting Point (°C) -50.8 (estimate)[1]-9.6-53[3]-67N/AN/A
Density (g/mL at 20°C) 0.7720[1]0.7490.718[3]0.7190.74470.740
Refractive Index (n_D at 20°C) 1.4310[1]1.422N/A1.407N/A1.414
CAS Number 62185-36-8[4]112-40-3[2]111-84-2[3]1070-87-717302-13-53178-29-8

II. Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons. The spectrum would likely show overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm). The methyl protons would appear as doublets and triplets, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Due to symmetry, some carbon signals may be equivalent. The chemical shifts would fall within the typical range for alkanes (approximately 10-60 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound, like other branched alkanes, is expected to be characterized by significant fragmentation.[5][6][7][8]

  • Molecular Ion (M⁺): The molecular ion peak at m/z 170 is expected to be of very low abundance or absent altogether, a common feature for highly branched alkanes.[8]

  • Fragmentation Pattern: Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[5][6][7][8] Key fragmentation pathways would likely involve the loss of propyl and ethyl groups, leading to prominent peaks at specific m/z values. The base peak would correspond to the most stable carbocation formed.

III. Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties presented in this guide.

A. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

  • Measurement: The apparatus is heated, and a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.

B. Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • Mass Measurement: The mass of the filled pycnometer is accurately measured.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

C. Refractive Index Measurement (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of liquids.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of the liquid sample are placed on the prism surface.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial for accurate measurements.

IV. Visualized Relationships and Workflows

The following diagrams illustrate the logical relationships in property comparison and a general workflow for the experimental determination of physical properties.

G Logical Relationship in Property Comparison cluster_alkanes Alkanes for Comparison cluster_properties Physicochemical Properties This compound This compound Boiling_Point Boiling Point This compound->Boiling_Point Melting_Point Melting Point This compound->Melting_Point Density Density This compound->Density Refractive_Index Refractive Index This compound->Refractive_Index Spectroscopic_Data Spectroscopic Data (NMR, MS) This compound->Spectroscopic_Data n-Dodecane n-Dodecane n-Dodecane->Boiling_Point n-Dodecane->Melting_Point n-Dodecane->Density n-Dodecane->Refractive_Index n-Dodecane->Spectroscopic_Data n-Nonane n-Nonane n-Nonane->Boiling_Point n-Nonane->Melting_Point n-Nonane->Density 2,2,4,4-Tetramethylpentane 2,2,4,4-Tetramethylpentane 2,2,4,4-Tetramethylpentane->Boiling_Point 2,2,4,4-Tetramethylpentane->Melting_Point 2,2,4,4-Tetramethylpentane->Density 2,2,4,4-Tetramethylpentane->Refractive_Index 4-Propyloctane 4-Propyloctane 4-Propyloctane->Boiling_Point 4-Propyloctane->Density 4-Propylheptane 4-Propylheptane 4-Propylheptane->Boiling_Point 4-Propylheptane->Density 4-Propylheptane->Refractive_Index

Caption: Comparison of physicochemical properties across selected alkanes.

G Experimental Workflow for Physical Property Determination Start Start Sample_Preparation Sample Preparation Start->Sample_Preparation Boiling_Point_Determination Boiling Point Determination (Capillary Method) Sample_Preparation->Boiling_Point_Determination Density_Measurement Density Measurement (Pycnometer Method) Sample_Preparation->Density_Measurement Refractive_Index_Measurement Refractive Index Measurement (Abbe Refractometer) Sample_Preparation->Refractive_Index_Measurement Data_Analysis Data Analysis and Comparison Boiling_Point_Determination->Data_Analysis Density_Measurement->Data_Analysis Refractive_Index_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Purity Evaluation of Synthesized 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for a synthesized, highly-branched alkane such as 3,5-Dimethyl-4-propylheptane is critical for ensuring its quality, safety, and efficacy in downstream applications. This guide provides a comparative overview of two primary analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Methods

Gas Chromatography (GC) is a cornerstone technique for analyzing volatile organic compounds like alkanes.[1][2] When coupled with a Mass Spectrometer (MS), it provides both quantitative data on purity and qualitative identification of impurities.[3] Quantitative ¹H NMR (qNMR) has emerged as a powerful, non-destructive alternative that offers a versatile means of purity evaluation by comparing the integrals of analyte signals to a certified internal standard.[4][5]

The choice between GC-MS and qNMR often depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and the availability of instrumentation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H NMR (qNMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.[3]Quantification based on the direct proportionality between NMR signal area and the number of nuclei.[5][6]
Primary Output Chromatogram with peaks representing separated compounds and corresponding mass spectra.¹H NMR spectrum with signals whose integrals are used for quantification against a standard.[4]
Purity Calculation Typically calculated as the area percentage of the main peak relative to the total peak area.Calculated by comparing the integral of a specific analyte proton signal to that of a known, pure internal standard.[6]
Impurity Identification Excellent. Mass spectra of impurity peaks can be compared against libraries for structural elucidation.[3]Good. The presence of unexpected signals indicates impurities, and their structure can often be deduced from the spectrum.
Hypothetical Purity 98.5% (by peak area)98.2% (by mass, against internal standard)
Key Advantages High sensitivity for volatile impurities, excellent separation of isomers, and definitive impurity identification through mass spectral libraries.[3][7]Non-destructive, provides structural confirmation and quantification simultaneously, high precision, and does not require reference standards for every impurity.[8][9]
Limitations Destructive technique, requires compound to be volatile, potential for thermal degradation of sample.Lower sensitivity compared to GC-MS, potential for signal overlap in complex mixtures, requires careful selection of an appropriate internal standard.[10]
Potential Impurities Isomers (e.g., other dimethyl-propylheptane variants), residual starting materials from synthesis (e.g., alkyl halides), and solvent residues.[11][12]Isomers, starting materials, solvent residues, and water.[13]

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of a synthesized this compound sample to determine its purity and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium, 99.999% purity.[14]

Procedure:

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound in 1.0 mL of high-purity hexane.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: 40-400 amu

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks.

    • Identify impurity peaks by comparing their mass spectra with the NIST library.

Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol details the use of qNMR for the absolute purity determination of this compound using an internal standard.[6]

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-purity deuterated chloroform (B151607) (CDCl₃).

  • Certified Internal Standard: 1,3,5-Trimethoxybenzene (TMB), purity ≥99.5%.

  • High-precision analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 10 mg of the TMB internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans: 16 (or more to achieve a signal-to-noise ratio >250:1).[6]

  • Data Processing & Analysis:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate a well-resolved, non-overlapping proton signal from this compound (e.g., a specific methyl or methylene (B1212753) group).

    • Integrate the sharp singlet from the methoxy (B1213986) protons of the TMB internal standard (~3.79 ppm).

    • Calculate the purity (Pₓ) using the following formula: Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • x = Analyte (this compound)

      • std = Internal Standard (TMB)

Visualizations

The following diagrams illustrate the workflow for purity evaluation and a decision-making process for selecting the appropriate analytical method.

PurityEvaluationWorkflow cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation & Reporting Sample Synthesized This compound Prep Prepare Aliquots for Analysis Sample->Prep GCMS GC-MS Analysis Prep->GCMS QNMR qNMR Analysis Prep->QNMR Data Process Raw Data (Chromatograms/Spectra) GCMS->Data QNMR->Data Report Final Purity Report (with Impurity Profile) Data->Report

Caption: Experimental workflow for purity assessment.

MethodSelection Start Purity Analysis Goal? Decision1 Need to Identify Unknown Impurities? Start->Decision1 Decision2 Is Sample Quantity Limited? Decision1->Decision2  No   Method_GCMS Use GC-MS Decision1->Method_GCMS  Yes   Method_QNMR Use qNMR Decision2->Method_QNMR  Yes (Non-destructive)   Method_Both Use Both (Orthogonal) GC-MS and qNMR Decision2->Method_Both  No  

References

Navigating the Separation of Dodecane Isomers: A Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex hydrocarbon mixtures, the successful separation of structurally similar isomers is a frequent challenge. Dodecane (B42187), with its numerous branched-chain isomers, presents a classic case where the choice of gas chromatography (GC) column is paramount to achieving baseline resolution and accurate quantification. This guide provides an objective comparison of commonly employed GC columns for the separation of dodecane isomers, supported by a detailed experimental protocol to aid in method development.

The Workhorses: Non-Polar GC Columns for Alkane Separation

The industry standard for the separation of non-polar compounds like alkanes relies on the principle of "like dissolves like."[1] Consequently, non-polar stationary phases are the columns of choice, where elution order is primarily governed by the boiling points of the analytes. For dodecane isomers, columns with a (5%-phenyl)-methylpolysiloxane stationary phase are widely recommended due to their excellent selectivity and thermal stability.[2][3]

While numerous manufacturers offer columns with this phase chemistry under different trade names, their fundamental performance characteristics are similar. The table below summarizes key specifications for some of the most frequently cited columns in this category.

Column Stationary Phase Key Features Max Temperature (°C) Common Applications
Agilent J&W DB-5ms 5%-Phenyl-methylpolysiloxaneLow bleed for mass spectrometry, excellent inertness.[3]325/350Detailed hydrocarbon analysis, environmental analysis, drug screening.
Agilent J&W HP-5ms (5%-Phenyl)-methylpolysiloxaneSimilar to DB-5ms, often considered interchangeable.[3]325/350General purpose for a wide range of organic compounds.
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed, designed for mass spectrometry applications.330/350Environmental and forensic applications, trace-level analysis.
Phenomenex ZB-5MS 5% Phenyl-Arylene / 95% DimethylpolysiloxaneEngineered for low bleed and high thermal stability.325/350Ideal for GC-MS applications requiring high sensitivity.
Thermo Scientific TraceGOLD TG-5MS 5% Phenyl Polysilphenylene-siloxaneLow bleed, inert, and robust for demanding applications.325/350Environmental, food safety, and industrial chemical analysis.

Experimental Protocol: A Detailed Methodology for Isomer Separation

The following protocol provides a robust starting point for the GC-MS analysis of dodecane isomers. This methodology is adapted from a validated protocol for the separation of phenyltetradecane isomers, which present similar analytical challenges.[2]

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of each dodecane isomer of interest in a high-purity solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.

  • Mixed Standard Solution: Create a mixed standard solution containing all isomers at a working concentration (e.g., 10 µg/mL each) by diluting the stock solutions.

  • Sample Dilution: Dilute the unknown sample in the same solvent to ensure the analyte concentrations fall within the instrument's linear calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • GC Column: A high-resolution capillary column such as a VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column is recommended.[2]

  • Injection:

    • Mode: Splitless

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 200 °C

    • Final Hold: Hold at 200 °C for 5 minutes

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 40-300

    • Scan Mode: Full Scan

3. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to each dodecane isomer based on their mass spectra and retention times, confirmed by the analysis of individual standards.

  • Quantification: Determine the concentration of each isomer in the unknown sample by constructing a calibration curve from the peak areas of the mixed standard solutions.

Logical Workflow for GC Column Selection and Method Development

The process of selecting an appropriate GC column and developing a separation method for dodecane isomers can be visualized as a logical workflow. This involves defining the analytical problem, selecting the appropriate column chemistry and dimensions, and optimizing the instrumental parameters.

GC_Column_Selection_Workflow cluster_problem 1. Define Analytical Problem cluster_selection 2. GC Column Selection cluster_optimization 3. Method Optimization cluster_analysis 4. Data Analysis problem Separate Dodecane Isomers phase Choose Stationary Phase (e.g., 5% Phenyl-Methylpolysiloxane) problem->phase Based on Analyte Polarity dimensions Select Column Dimensions (Length, ID, Film Thickness) phase->dimensions To achieve required resolution gc_params Optimize GC Parameters (Temperature Program, Flow Rate) dimensions->gc_params ms_params Set MS Parameters (Ionization, Mass Range) gc_params->ms_params data Acquire and Process Data ms_params->data

Caption: Logical workflow for GC column selection and method development for dodecane isomer analysis.

Conclusion

The separation of dodecane isomers is readily achievable with the appropriate selection of a non-polar GC column and careful optimization of the analytical method. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase consistently provide the necessary selectivity for resolving these structurally similar compounds. By following the detailed experimental protocol and logical workflow presented in this guide, researchers can confidently develop robust and reliable methods for the analysis of dodecane isomers and other complex hydrocarbon mixtures. The key to successful separation lies not in a proprietary column chemistry, but in the systematic application of established chromatographic principles.

References

A Comparative Analysis of 3,5-Dimethyl-4-propylheptane: Theoretical Principles and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Physicochemical Properties of a Branched Alkane and Its Isomers

In the realms of chemical research and drug development, a precise understanding of a compound's physicochemical properties is paramount for predicting its behavior, designing experimental protocols, and ensuring the reproducibility of results. This guide provides a detailed comparison of the theoretical and experimental values for the branched alkane 3,5-Dimethyl-4-propylheptane, alongside its linear isomer, n-dodecane, and other branched isomers. By examining properties such as boiling point, density, and refractive index, we can illuminate the impact of molecular structure on these key characteristics.

Executive Summary

This guide demonstrates that while theoretical principles provide a robust framework for predicting the physicochemical properties of alkanes, experimental values are indispensable for accurate applications. The data presented herein reveals that increased branching in dodecane (B42187) isomers, such as in this compound, generally leads to a lower boiling point and density compared to the linear n-dodecane. These differences are primarily attributed to the influence of molecular geometry on the strength of intermolecular van der Waals forces.

Comparison of Physicochemical Properties: this compound vs. Alternative Isomers

The following table summarizes the available experimental and estimated data for this compound and its isomers. The "theoretical" values are based on established principles of how molecular structure influences physical properties, with n-dodecane serving as the baseline for a straight-chain C12 alkane.

PropertyThis compound (Branched)n-Dodecane (Linear)2,2,4,6,6-Pentamethylheptane (B104275) (Highly Branched)
Molecular Formula C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆
Molecular Weight ( g/mol ) 170.33170.34170.34
Boiling Point (°C) 196 (Estimated)[1]215-217[2]170-195[3]
Melting Point (°C) -50.8 (Estimated)[1]-9.6[2]-60.0[3]
Density (g/mL at 20°C) 0.7720[1]~0.75 (at 25°C)[2]0.7510[4]
Refractive Index (n²⁰/D) 1.4310[1]1.421[2]1.4190-1.4230[3][4]

Theoretical Framework vs. Experimental Data

The data in the table aligns with the theoretical understanding of alkane properties. The boiling point of alkanes is primarily determined by the strength of London dispersion forces, a type of van der Waals force.[5] For isomers, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[5] This weakening of intermolecular forces results in a lower boiling point compared to their straight-chain counterparts.[5] The highly branched 2,2,4,6,6-pentamethylheptane exhibits a lower boiling point range than the more moderately branched this compound, which in turn has a lower boiling point than the linear n-dodecane.

Experimental Protocols

The experimental values presented in this guide are determined through standardized laboratory procedures. Below are summaries of the methodologies for measuring the key properties discussed.

Boiling Point Determination (Capillary Method)

A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted into the liquid.

  • Heating: The fusion tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or an aluminum block.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement (Pycnometer or Digital Density Meter)

The density of liquid hydrocarbons can be accurately measured using a pycnometer or a digital density meter, with methods often standardized by organizations like ASTM.

  • Calibration: The volume of the pycnometer is precisely determined using a liquid of known density, such as deionized water.

  • Sample Measurement: The pycnometer is filled with the sample liquid, and its mass is accurately measured.

  • Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. All measurements are performed at a constant, recorded temperature. Digital density meters automate this process, providing direct density readings.

Refractive Index Measurement (Refractometer)

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

  • Calibration: The instrument is calibrated using a standard with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the angle of refraction is measured. The instrument's scale is calibrated to directly provide the refractive index, typically at the sodium D-line wavelength (589 nm) and at a controlled temperature (usually 20°C).

Logical Workflow for Alkane Isomer Property Comparison

The following diagram illustrates the logical workflow for comparing the physical properties of alkane isomers based on their molecular structure.

G Workflow for Comparing Alkane Isomer Properties A Select Alkane Isomers (e.g., C12H26) B Characterize Molecular Structure (Linear vs. Branched, Degree of Branching) A->B D Conduct Experimental Measurements (Boiling Point, Density, Refractive Index) A->D C Predict Property Trends Based on Theory (e.g., Branching decreases Boiling Point) B->C E Compare Theoretical Predictions with Experimental Data C->E D->E F Analyze Discrepancies and Refine Understanding E->F

References

Safety Operating Guide

Proper Disposal Procedures for 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. 3,5-Dimethyl-4-propylheptane, a branched alkane, should be treated as a flammable and potentially hazardous organic compound.

Anticipated Hazard Profile and Properties

Based on its chemical structure (C12H26), this compound is expected to share properties with other dodecane (B42187) isomers. The following table summarizes the likely hazards and physical data. This information must be confirmed with a substance-specific SDS.

PropertyAnticipated Value / Classification
Physical State Colorless liquid.
GHS Hazard Statements Likely to be a combustible or flammable liquid. May be fatal if swallowed and enters airways (Aspiration Hazard, Category 1). May cause skin irritation. Repeated exposure may cause skin dryness or cracking.
GHS Pictograms FlameHealth Hazard
Flash Point As a C12 alkane, likely in the range of 71-83°C (160-181°F).[1]
Solubility Insoluble in water. Soluble in many organic solvents like alcohol and ether.[1]
Primary Hazards Flammability, aspiration toxicity, skin irritation.[2]
Incompatibilities Strong oxidizing agents.

Step-by-Step Disposal Protocol

The following is a general procedure for the disposal of flammable hydrocarbon waste. This protocol must be adapted to comply with all local, state, and federal regulations, as well as your specific institutional procedures.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Flame-resistant lab coat.

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

Step 2: Waste Collection and Segregation

  • Designated Container: Collect the this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical (plastic-coated glass or a polyethylene (B3416737) drum is often used for flammable solvents).[3][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Flammable Liquid," "Aspiration Hazard").[5][6]

  • Segregation: Do not mix this waste with other chemical waste streams, especially incompatible materials like oxidizers, acids, or bases.[7] It is best practice to collect non-halogenated organic solvents separately from halogenated ones.[8]

  • Fill Level: Do not fill the waste container to more than 75-80% of its capacity to allow for vapor expansion.[4][8]

Step 3: Waste Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]

  • Conditions: The storage area must be a well-ventilated, cool, and dry location, away from heat, sparks, open flames, or any other ignition sources. The container should be kept in secondary containment to catch any potential leaks.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.[9] Regularly check for leaks or external contamination.

Step 4: Arranging for Final Disposal

  • Contact EHS: When the container is nearing its fill limit or has been in storage for the maximum time allowed by your institution (often 12 months), contact your institution's Environmental Health and Safety (EHS) office.[9]

  • Waste Pickup: The EHS department will arrange for the pickup, transport, and final disposal of the hazardous waste through a certified waste management vendor.[6][10]

  • Prohibited Disposal: Never pour flammable organic chemicals down the drain or dispose of them in regular trash.[5][11]

Step 5: Spill Management In the event of a spill:

  • Alert Personnel: Immediately alert others in the area.

  • Control Ignition Sources: If it is safe to do so, remove all ignition sources.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Ventilate the affected area.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making workflow for the proper disposal of laboratory chemical waste.

G cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Segregation & Storage cluster_2 Phase 3: Final Disposal start Identify Waste Chemical (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste in Container (Do not exceed 80% capacity) container->collect segregate Is waste compatible with contents of an existing container? collect->segregate new_container Start a New, Labeled Waste Container segregate->new_container No store Store in Designated Satellite Accumulation Area (SAA) segregate->store Yes new_container->store check_storage Ensure SAA is cool, dry, ventilated, and away from ignition sources store->check_storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_storage->contact_ehs documentation Complete Waste Disposal Manifest/Paperwork contact_ehs->documentation end Waste Removed by Certified Personnel documentation->end

Caption: General workflow for laboratory chemical waste disposal.

Critical Safety Note: The information provided is intended as a general guide. The absence of a specific SDS for this compound necessitates a cautious approach. Always prioritize the information provided by the chemical manufacturer and the established protocols of your institution. Direct consultation with your EHS office is essential for ensuring safe handling and compliant disposal.

References

Essential Safety and Operational Guide for Handling 3,5-Dimethyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 3,5-Dimethyl-4-propylheptane (CAS: 62185-36-8), a branched alkane. As no specific safety data is available for this compound, the following guidelines are based on the properties of its structural surrogate, n-dodecane, and general safety practices for flammable liquid hydrocarbons.

Hazard Assessment and Chemical Properties

This compound is a C12H26 branched alkane. Based on its surrogate, n-dodecane, it should be treated as a combustible liquid that poses a significant aspiration hazard. Prolonged or repeated skin contact may cause dryness, irritation, or dermatitis. Vapors may cause dizziness or drowsiness.

Key Hazards:

  • Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.

  • Health: Aspiration hazard; may be fatal if swallowed and enters airways. Causes skin irritation. May cause respiratory irritation and central nervous system depression.

  • Environmental: Not readily biodegradable; avoid release into the environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following equipment must be used based on the procedural risk assessment.

For standard laboratory operations such as transferring, weighing, and mixing in a certified chemical fume hood or well-ventilated area, the following PPE is required:

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin and Body Protection:

    • A flame-resistant lab coat is required.

    • Wear closed-toe shoes made of a non-porous material.

    • Use appropriate chemical-resistant gloves. Nitrile or Neoprene gloves are recommended. See Table 1 for guidance.

  • Respiratory Protection: Generally not required when working in a properly functioning chemical fume hood.

For handling quantities greater than 1 liter, or for procedures with a high likelihood of generating aerosols or splashes outside of a fume hood, enhanced PPE is necessary:

  • Respiratory Protection: A half-mask or full-facepiece air-purifying respirator equipped with an Organic Vapor (OV) cartridge is required.

  • Body Protection: A chemical-resistant apron over a flame-resistant lab coat.

Selection of the appropriate glove material is critical. Nitrile and Neoprene are recommended for handling hydrocarbons. Always inspect gloves for signs of degradation (swelling, cracking) or punctures before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately.

Glove MaterialThicknessBreakthrough Time (Estimated)Degradation RatingRecommended Use
Nitrile Rubber > 8 mil (0.20 mm)> 480 minutesExcellentRecommended for prolonged contact and immersion.
Nitrile Rubber 4-5 mil (0.10-0.13 mm)10 - 60 minutesGoodSuitable for incidental splash protection only.[1][2]
Neoprene > 15 mil (0.38 mm)> 480 minutesExcellentA robust alternative to Nitrile for prolonged contact.

Note: Breakthrough times are estimated based on data for similar aliphatic hydrocarbons. This data can vary significantly between glove manufacturers. It is critical to consult the specific manufacturer's chemical resistance guide.

Respiratory protection is necessary when engineering controls (like fume hoods) are insufficient to maintain airborne concentrations below exposure limits or during emergency situations.

ConditionRespirator TypeCartridge/Filter TypeAssigned Protection Factor (APF)
Vapors < 10x OELHalf-Mask Air-Purifying Respirator (APR)Organic Vapor (OV) - Black Label[3]10
Vapors < 50x OELFull-Facepiece Air-Purifying Respirator (APR)Organic Vapor (OV) - Black Label[3]50
Emergency/Unknown ConcentrationSelf-Contained Breathing Apparatus (SCBA)Positive Pressure10,000

*Occupational Exposure Limit (OEL): No specific OEL has been established for this compound or n-dodecane. A conservative approach is recommended. Use respiratory protection if you can smell the substance or experience any irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge.[4] Use non-sparking tools for transfers.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from strong oxidizing agents.

  • Transfers: For small quantities, use a laboratory hood. For transfers from containers larger than five gallons, ensure proper bonding and grounding to prevent static electricity buildup.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pads).

    • Collect the absorbent material and contaminated debris in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL):

    • Evacuate the immediate area and alert others.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact the institutional emergency response team.

This compound is a non-halogenated hydrocarbon. It must be disposed of as hazardous chemical waste. DO NOT pour down the drain.

  • Segregation: Collect waste in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container.[4][5][6] Do not mix with halogenated solvents, acids, bases, or oxidizers.[4][7]

  • Container: Use a compatible, leak-proof container with a secure screw-top cap. Fill containers to no more than 75-90% capacity to allow for vapor expansion.[7][8]

  • Labeling: The waste container must be labeled with a hazardous waste tag detailing all constituents and their approximate percentages.[5][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until collection by the institution's environmental health and safety department.[6]

Visual Safety Workflows

The following diagrams illustrate the decision-making process for selecting appropriate PPE and managing waste.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Working in a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Flame-Resistant Lab Coat - Closed-Toe Shoes - Appropriate Gloves (Table 1) fume_hood->base_ppe Yes resp_needed Is there a risk of vapor exposure above OEL or irritation? fume_hood->resp_needed No splash_risk Significant splash risk? base_ppe->splash_risk resp_needed->base_ppe No half_mask Add Half-Mask Respirator with Organic Vapor (OV) Cartridge resp_needed->half_mask Yes half_mask->base_ppe face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Proceed with Work splash_risk->end_ppe No face_shield->end_ppe

Caption: PPE selection workflow for handling the chemical.

Waste_Disposal_Workflow start Start: Generated Waste (Liquid or Contaminated Solids) is_halogenated Is waste mixed with halogenated solvents? start->is_halogenated non_halo_waste Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halo_waste No halo_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halo_waste Yes label_container Label container with all constituents and percentages non_halo_waste->label_container halo_waste->label_container store_container Securely cap and store in secondary containment in a Satellite Accumulation Area label_container->store_container request_pickup Request pickup from Environmental Health & Safety store_container->request_pickup end_disposal Disposal Complete request_pickup->end_disposal

Caption: Waste disposal workflow for the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.